6-Cyanopyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-cyanopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFGHOYJWGPBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611660 | |
| Record name | 6-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872602-74-9 | |
| Record name | 6-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-cyanopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Cyanopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Cyanopyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and presents logical workflows and potential mechanisms of action through structured diagrams.
Core Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that several of these values are computational predictions and await experimental verification.
| Property | Value | Data Type |
| Molecular Formula | C₇H₄N₂O₂ | - |
| Molecular Weight | 148.12 g/mol | - |
| CAS Number | 872602-74-9 | - |
| Appearance | White to light yellow solid | Experimental |
| Melting Point | 180-181 °C | Experimental |
| Boiling Point | 376.9 ± 27.0 °C | Predicted |
| Density | 1.42 ± 0.1 g/cm³ | Predicted |
| pKa | 3.08 ± 0.10 | Predicted |
| logP | 0.65 | Predicted |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.
-
The sample is observed through a magnifying lens.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid crystal disappears is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.
Methodology:
-
A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if solubility is low.
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
logP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP), a measure of the compound's lipophilicity.
Methodology:
-
A solution of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer) that have been pre-saturated with each other.
-
The mixture is shaken vigorously in a separatory funnel for a sufficient time to allow for the partitioning equilibrium to be reached.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
Aliquots are carefully taken from both the n-octanol and aqueous phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualizations
Experimental Workflow: Determination of logP
The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.
An In-depth Technical Guide to 6-Cyanopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, nomenclature, synthesis, and physicochemical properties of 6-Cyanopyridine-2-carboxylic acid. It is intended to be a valuable resource for researchers and professionals involved in chemical synthesis and drug discovery.
Chemical Structure and Nomenclature
This compound, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structure consists of a pyridine ring functionalized with a cyano group at the 6-position and a carboxylic acid group at the 2-position.
Systematic (IUPAC) Name: this compound
Common Synonyms:
-
6-Cyano-2-picolinic acid
Chemical Structure:
Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and application in various experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 872602-74-9 | N/A |
| Molecular Formula | C₇H₄N₂O₂ | [1] |
| Molecular Weight | 148.12 g/mol | [1] |
| Appearance | White to light yellow solid | N/A |
| Melting Point | 180-181 °C | N/A |
| SMILES | N#Cc1cccc(n1)C(=O)O | N/A |
| InChI | InChI=1S/C7H4N2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,(H,10,11) | N/A |
Table 2: Spectroscopic Data
| Technique | Key Features and Assignments |
| ¹H NMR | The proton NMR spectrum of the pyridine ring is expected to show three aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups. A broad singlet corresponding to the carboxylic acid proton is also anticipated, typically in the downfield region. |
| ¹³C NMR | The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield. The carbon of the cyano group will also have a characteristic chemical shift. The remaining five signals will correspond to the carbons of the pyridine ring. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C≡N stretch for the nitrile group should appear around 2230-2210 cm⁻¹. A strong C=O stretch from the carbonyl group of the carboxylic acid will be observed in the region of 1725-1700 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of CO₂, H₂O, and HCN, providing further structural information. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the hydrolysis of a corresponding dinitrile or the oxidation of a methyl group followed by cyanation. Below is a detailed experimental protocol for a potential synthetic pathway.
Synthesis of this compound from 2-Methyl-6-cyanopyridine
This two-step process involves the oxidation of the methyl group to a carboxylic acid.
Synthetic workflow for this compound.
Experimental Protocol:
-
Oxidation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-cyanopyridine in water.
-
Slowly add a solution of potassium permanganate in water to the flask while stirring. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Carefully acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4. This will precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
Biological and Pharmacological Relevance
While specific biological activity and signaling pathway data for this compound is not extensively documented in publicly available literature, the cyanopyridine scaffold is a well-established pharmacophore found in numerous biologically active molecules.[2][3][4] Derivatives of cyanopyridine have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4]
The presence of both a carboxylic acid and a cyano group on the pyridine ring of this compound makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid can be readily converted to esters, amides, or other functional groups, while the cyano group can participate in various chemical transformations.
Potential Areas of Investigation:
-
Enzyme Inhibition: The structural motifs present in this compound suggest it could be explored as an inhibitor for various enzymes. For instance, pyridine carboxylic acids are known to be key components in the design of enzyme inhibitors.[5] An experimental workflow to assess its potential as an enzyme inhibitor is outlined below.
General workflow for an enzyme inhibition assay.
-
Anticancer Activity: Given that many cyanopyridine derivatives exhibit cytotoxic effects against cancer cell lines, this compound could be a candidate for anticancer drug discovery programs.[6]
-
Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid can act as ligands for metal ions, making it a useful building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.
Conclusion
This compound is a versatile chemical compound with a well-defined structure and interesting physicochemical properties. While its specific biological activities are yet to be fully elucidated, its structural features make it a promising candidate for further investigation in drug discovery and materials science. This technical guide provides a foundational understanding of this compound to aid researchers in their future studies.
References
- 1. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-Cyanopyridine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes to 6-cyanopyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details established methodologies, providing quantitative data, comprehensive experimental protocols, and visual representations of the synthetic pathways to facilitate its preparation in a laboratory setting.
Introduction
This compound, also known as 6-cyanopicolinic acid, is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The presence of both a carboxylic acid and a cyano group on the pyridine ring allows for diverse chemical modifications, making it a versatile scaffold for drug discovery and development. This guide outlines the most effective and commonly employed synthetic strategies for its preparation.
Synthetic Strategies
Two principal synthetic routes have been identified as the most viable for the preparation of this compound: the dehydration of 6-carbamoylpyridine-2-carboxylic acid and the Sandmeyer reaction of 6-aminopyridine-2-carboxylic acid.
Route 1: Dehydration of 6-Carbamoylpyridine-2-carboxylic Acid
This is a direct and efficient one-step method that involves the removal of a molecule of water from the primary amide of 6-carbamoylpyridine-2-carboxylic acid to yield the corresponding nitrile. Phosphoryl chloride (POCl₃) is a commonly used and effective dehydrating agent for this transformation.
Route 2: Sandmeyer Reaction of 6-Aminopyridine-2-carboxylic Acid
This classic transformation in aromatic chemistry provides an alternative pathway. It involves the diazotization of the amino group of 6-aminopyridine-2-carboxylic acid, followed by cyanation using a copper(I) cyanide catalyst. While this route involves more steps, it is a well-established and reliable method for introducing a cyano group onto an aromatic ring.
Data Presentation
The following tables summarize the key quantitative data for the described synthetic routes, allowing for a clear comparison of the methodologies.
Table 1: Synthesis of this compound via Dehydration
| Starting Material | Dehydrating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 6-Carbamoylpyridine-2-carboxylic acid | Phosphoryl Chloride (POCl₃) | None (neat) or Dioxane | Reflux | 2-4 | High |
Table 2: Synthesis of this compound via Sandmeyer Reaction
| Starting Material | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 6-Aminopyridine-2-carboxylic acid | 1. NaNO₂, HCl (aq) 2. CuCN, KCN | Water | 0-5 (diazotization), 50-60 (cyanation) | 1-2 | Moderate to High |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 6-Carbamoylpyridine-2-carboxylic Acid
Materials:
-
6-Carbamoylpyridine-2-carboxylic acid
-
Phosphoryl chloride (POCl₃)
-
Toluene
-
Ice
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6-carbamoylpyridine-2-carboxylic acid (1.0 eq).
-
Carefully add phosphoryl chloride (5-10 eq) to the flask. The reaction can be run neat or with a suitable solvent like dioxane.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Synthesis of this compound via Sandmeyer Reaction of 6-Aminopyridine-2-carboxylic Acid
Materials:
-
6-Aminopyridine-2-carboxylic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (optional)
-
Ice
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: Step A: Diazotization
-
Dissolve 6-aminopyridine-2-carboxylic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and optionally potassium cyanide in water. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step A to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to drive the reaction to completion.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Mandatory Visualization
The following diagrams illustrate the chemical transformations and experimental workflows described in this guide.
Caption: Dehydration of 6-carbamoylpyridine-2-carboxylic acid.
Caption: Sandmeyer reaction of 6-aminopyridine-2-carboxylic acid.
Caption: Experimental workflow for the dehydration synthesis.
An In-depth Technical Guide to 6-Cyanopyridine-2-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-cyanopyridine-2-carboxylic acid, a key heterocyclic compound, and its derivatives, which have garnered significant interest in medicinal chemistry. This document details its synthesis, chemical properties, and the burgeoning potential of its derivatives as therapeutic agents, particularly in oncology.
Core Compound: this compound
This compound, also known as 6-cyanopicolinic acid, is a pyridine derivative characterized by a carboxylic acid group at the 2-position and a nitrile group at the 6-position. This substitution pattern imparts unique electronic properties and provides versatile handles for chemical modification, making it an attractive scaffold for the synthesis of a diverse range of derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 872602-74-9 | [1][2] |
| Molecular Formula | C₇H₄N₂O₂ | [2] |
| Molecular Weight | 148.12 g/mol | [2] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 180-181 °C | [1] |
| pKa | 3.08 ± 0.10 (Predicted) | [2] |
| Boiling Point | 376.9 ± 27.0 °C (Predicted) | [2] |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [2] |
Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for this compound, crucial for its identification and characterization.
| Spectroscopy | Data |
| ¹H NMR | The proton of the carboxylic acid (-COOH) typically appears as a broad singlet in the downfield region of the spectrum, generally between 10-12 ppm. The chemical shift is dependent on solvent and concentration. The protons on the pyridine ring will exhibit characteristic shifts and coupling patterns. |
| ¹³C NMR | The carbon of the carboxylic acid group (-COOH) is typically observed in the range of 165-185 ppm. The carbon of the nitrile group (-CN) appears between 115-130 ppm. The carbons of the pyridine ring will have distinct chemical shifts. |
| Infrared (IR) | A broad O-H stretching band is characteristic of the carboxylic acid, appearing in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration is observed between 1690-1760 cm⁻¹. The C≡N stretch of the nitrile group gives a sharp absorption near 2230 cm⁻¹. A C-O stretching band is also present in the 1210-1320 cm⁻¹ region.[3][4][5] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺). Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45). |
Synthesis of this compound and Its Derivatives
Synthesis of this compound
A common method for the synthesis of this compound involves the dehydration of 6-carbamoylpyridine-2-carboxylic acid.[1]
Experimental Protocol: Dehydration of 6-Carbamoylpyridine-2-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-carbamoylpyridine-2-carboxylic acid (1.0 eq) in phosphoryl chloride (POCl₃) (a significant excess, e.g., 10-20 eq).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring to quench the excess POCl₃. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
The crude product may precipitate out of the aqueous solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Synthesis of Derivatives
The carboxylic acid and nitrile functionalities of this compound serve as versatile points for derivatization, primarily through the formation of esters and amides.
Experimental Protocol: Esterification of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also acts as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Reaction: Heat the mixture to reflux and stir for several hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be purified by column chromatography on silica gel.
Experimental Protocol: Amidation of this compound
-
Acid Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activator such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for several hours to overnight.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a saturated aqueous solution of NaHCO₃, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude amide can be purified by column chromatography or recrystallization.[6][7][8]
Biological Activity of this compound Derivatives
Derivatives of this compound have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities. A significant focus of research has been on their potential as anticancer agents.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of cyanopyridine derivatives against various cancer cell lines. These compounds often exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
| Derivative Class | Target Cancer Cell Lines | IC₅₀ Values | Reference |
| Cyanopyridone Derivatives | HepG2 (Liver), MCF-7 (Breast) | 2.71 µM (HepG2), 1.77 µM (MCF-7) | [1] |
| Pyridopyrazolopyrimidines | A-549 (Lung) | 9.24 µg/mL | [9] |
| Pyridopyrazolotriazines | HepG-2 (Liver) | 6.45 µg/mL | [9] |
| 3-Cyanopyridine Derivatives | MCF-7 (Breast) | 1.69 µM and 1.89 µM | [10] |
| 2-Substituted 3-Cyanopyridines | MCF-7 (Breast) | 2 µM | [11] |
Mechanism of Action: Kinase Inhibition
A primary mechanism through which many cyanopyridine derivatives exhibit their anticancer effects is through the inhibition of protein kinases. Two notable targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, cyanopyridine derivatives can disrupt the tumor's blood supply, leading to a reduction in growth and proliferation.[12][13][14]
HER-2 Inhibition: HER-2 is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and is associated with aggressive tumor growth. Inhibition of HER-2 signaling can lead to cell cycle arrest and apoptosis in HER-2 positive cancer cells.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 872602-74-9 [amp.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.dk [fishersci.dk]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. growingscience.com [growingscience.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. dot | Graphviz [graphviz.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. preprints.org [preprints.org]
Solubility Profile of 6-Cyanopyridine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Cyanopyridine-2-carboxylic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information and leverages data from the closely related parent compound, picolinic acid (pyridine-2-carboxylic acid), to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.
Introduction to this compound
This compound is a pyridine derivative containing both a carboxylic acid and a cyano group. These functional groups are expected to significantly influence its solubility in various organic solvents. The carboxylic acid moiety can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents. The presence of the cyano group, which is polar and electron-withdrawing, further contributes to the molecule's overall polarity.
Qualitative and Analogous Quantitative Solubility Data
To provide a quantitative reference, the solubility of picolinic acid (pyridine-2-carboxylic acid) in several common solvents is presented below. It is important to note that the addition of a cyano group at the 6-position will alter the electronic distribution and intermolecular forces, and thus the actual solubility of this compound may differ.
Table 1: Solubility of Picolinic Acid (Pyridine-2-carboxylic acid) in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Ethanol | 25 | 6.89[1] |
| Benzene | - | Difficultly soluble[1] |
| Chloroform | - | Difficultly soluble[1] |
| Diethyl ether | - | Difficultly soluble[1] |
| Carbon disulfide | - | Insoluble[1] |
| Water | - | Very soluble[1] |
Note: This data is for picolinic acid and should be used as a directional guide for this compound.
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, established experimental methods can be employed. The following sections detail two common and reliable protocols.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath or shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.
Workflow for the Isothermal Shake-Flask Method:
UV-Visible Spectrophotometry Method
This method is applicable if this compound exhibits significant absorbance in the UV-Visible spectrum and the chosen solvent is transparent in that region.
Methodology:
-
Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Create a series of standard solutions of decreasing concentrations by diluting the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Saturated Solution Preparation: Prepare a saturated solution as described in the isothermal shake-flask method (steps 1 and 2).
-
Sample Analysis:
-
After equilibration and separation, dilute a known volume of the saturated supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.
Workflow for the UV-Visible Spectrophotometry Method:
References
Spectroscopic Profile of 6-Cyanopyridine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Spectroscopic Data
The spectroscopic data for 6-Cyanopyridine-2-carboxylic acid is crucial for its structural elucidation and characterization. The following tables summarize the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~13.0 - 11.0 | Broad Singlet | - | 1H | Carboxylic acid proton (-COOH) |
| ~8.3 - 8.1 | Doublet of Doublets | ~8.0, 1.0 | 1H | H-4 |
| ~8.1 - 7.9 | Triplet | ~8.0 | 1H | H-5 |
| ~7.9 - 7.7 | Doublet of Doublets | ~8.0, 1.0 | 1H | H-3 |
Note: Predicted values are based on typical chemical shifts for pyridine derivatives and carboxylic acids. The actual solvent used will influence the chemical shifts.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 160 | Carboxylic acid carbon (-COOH) |
| ~152 - 148 | C-2 (carbon attached to COOH) |
| ~148 - 144 | C-6 (carbon attached to CN) |
| ~140 - 136 | C-4 |
| ~130 - 126 | C-5 |
| ~125 - 120 | C-3 |
| ~118 - 114 | Nitrile carbon (-C≡N) |
Note: Predicted values are based on typical chemical shifts for pyridine derivatives, carboxylic acids, and nitriles.
Table 3: Predicted IR Absorption Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 - 2500 | Broad | O-H stretch of carboxylic acid (hydrogen-bonded) |
| ~2240 - 2220 | Medium | C≡N stretch of nitrile |
| ~1730 - 1700 | Strong | C=O stretch of carboxylic acid |
| ~1600 - 1450 | Medium-Weak | C=C and C=N stretches of pyridine ring |
| ~1320 - 1210 | Medium | C-O stretch of carboxylic acid |
| ~900 - 650 | Medium-Strong | C-H out-of-plane bending of pyridine ring |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Ratio | Interpretation |
| 148 | Molecular ion peak [M]⁺ |
| 131 | Loss of -OH group [M-17]⁺ |
| 120 | Loss of C=O group [M-28]⁺ |
| 103 | Loss of -COOH group [M-45]⁺ |
| 76 | Pyridine ring fragment |
Note: The molecular formula is C₇H₄N₂O₂ with a molecular weight of 148.12 g/mol .
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data outlined above.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment). The choice of solvent is critical as it can affect the chemical shifts, particularly of the acidic proton.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) to determine the connectivity of protons.[2]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).[3]
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.[5]
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the solution as needed for the specific instrument.[6]
-
Instrumentation: A variety of mass spectrometers can be used, such as those employing Electrospray Ionization (ESI) or Electron Impact (EI) ionization sources.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
In the ion source, the molecules are ionized. In EI, high-energy electrons bombard the sample, often causing fragmentation.[7] In ESI, a soft ionization technique, the sample is sprayed into the mass spectrometer, typically resulting in a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ with less fragmentation.
-
The ions are then separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
-
A detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. m.youtube.com [m.youtube.com]
A Technical Guide to the Medicinal Chemistry Applications of 6-Cyanopyridine-2-carboxylic Acid and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of 6-Cyanopyridine-2-carboxylic acid and its related cyanopyridine scaffolds as versatile building blocks in modern medicinal chemistry. It highlights their application in the development of targeted therapeutics, particularly in oncology and infectious diseases.
Introduction: The Cyanopyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and natural products.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and potential for substitution at multiple positions make it a privileged scaffold in drug design.[2][3] The introduction of a cyano (-C≡N) group, as seen in this compound, further enhances its utility. The cyano group is a strong electron-withdrawing group and a versatile chemical handle, serving as a key intermediate for the synthesis of amides, amines, and other functional groups.[1][4] This combination of a pyridine core and a reactive cyano group has established cyanopyridine derivatives as critical components in the development of novel therapeutic agents targeting a range of diseases.[5][6]
Application in Oncology: PARP Inhibition
A significant application of the cyanopyridine scaffold is in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[7]
Mechanism of Action: Synthetic Lethality
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[8] When PARP is inhibited in these cells, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into toxic DSBs.[9] Since the HR pathway is non-functional, the cell cannot repair these DSBs, leading to genomic instability and ultimately, cell death. This concept, where a deficiency in two different pathways leads to cell death while a deficiency in either one does not, is known as "synthetic lethality".[8] PARP inhibitors selectively kill BRCA-mutated cancer cells while sparing normal cells that have a functional HR pathway.[9]
Diagram: DNA Damage Response and PARP Inhibition Pathway
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Case Study: Niraparib
Niraparib (Zejula®) is a potent, orally available PARP inhibitor approved for the treatment of ovarian and breast cancer.[10][11] Its chemical structure features a core scaffold that highlights the importance of the pyridine and indazole ring systems, which are often synthesized from cyanopyridine precursors. The development of Niraparib underscores the therapeutic potential of this structural class.[11]
Quantitative Data: PARP Inhibition
The following table summarizes the in vitro inhibitory activity of Niraparib against PARP1 and PARP2 enzymes.
| Compound | Target | IC₅₀ (nM) | Reference(s) |
| Niraparib | PARP1 | 3.8 | [11][12] |
| Niraparib | PARP2 | 2.1 | [11][12] |
Diagram: Representative Synthesis Workflow for Niraparib Scaffold
Caption: Generalized synthetic workflow for the Niraparib core structure.
Experimental Protocol: Representative Synthesis of Niraparib Intermediate (Amidation)
The following protocol is a representative example of a key amidation step in the synthesis of Niraparib, based on procedures described in patent literature.[13]
-
Dissolution: Dissolve the Niraparib intermediate ester (e.g., methyl 2-(4-((3S)-1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylate) (1 equivalent) in dry dimethylformamide (DMF) at 0 °C.
-
Reagent Addition: Add formamide (approx. 15 equivalents) to the solution. Subsequently, add sodium methoxide (approx. 3.3 equivalents) portion-wise while maintaining the temperature.
-
Reaction: Warm the reaction mixture to 40 °C and stir for 3.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture and quench with water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like methanol to yield the desired amide intermediate.
Application in Oncology: Kinase Inhibition
Cyanopyridine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[5] Targets of interest include Pim-1, a proto-oncogene serine/threonine kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase crucial for angiogenesis.[14][15]
Diagram: Generalized VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by a cyanopyridine derivative.
Quantitative Data: Pim-1 Kinase Inhibition
The table below presents the half-maximal inhibitory concentrations (IC₅₀) for several cyanopyridine derivatives against Pim-1 kinase.
| Compound Class/Reference | Pim-1 IC₅₀ (µM) | Reference(s) |
| Pyrazolo[1,5‐a]pyrimidine‐3‐carbonitriles (Compound 5d) | 0.54 | [8] |
| 6-(4-benzamido)-3-cyanopyridine derivatives (Compound 13) | >76% inhibition | [16] |
| 4,6-diaryl-3-cyano-2-pyridone (Compound 5) | 0.37 | [14] |
| Cyanopyridinone (Compound 3a-d) | 0.72 - 2.31 | [17] |
| 4,6-diaryl-3-cyano-2-substitutedpyridine (Compound 14) | 0.43 | [18] |
Quantitative Data: VEGFR-2 Kinase Inhibition
The following table lists the IC₅₀ values for representative cyanopyridine-based compounds against the VEGFR-2 kinase.
| Compound Class/Reference | VEGFR-2 IC₅₀ (µM) | Reference(s) |
| 3-methylquinoxaline derivative (Compound 72a) | 0.067 | [19] |
| Pyridine Scaffold (Compound V) | 0.00019 (0.19 nM) | [15] |
| Thieno-pyrimidine derivative (Compound 25m) | 0.026 | [19] |
| Tolmetin-azomethine derivative (Compound 2b) | 0.20 | [19] |
| Pyrido[2,3-d]pyrimidine derivative (Compound 91b) | 0.53 | [19] |
Experimental Protocol: Representative Kinase Inhibition Assay (VEGFR-2)
This protocol is a generalized representation of an in vitro kinase assay used to determine the IC₅₀ of inhibitor compounds.
-
Plate Preparation: To the wells of a 96-well plate, add the kinase buffer, the test compound (at various concentrations), the VEGFR-2 enzyme, and the specific peptide substrate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for phosphorylation of the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), where the amount of remaining ATP is measured. Lower luminescence indicates higher kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Application as Antimicrobial Agents
Derivatives of the cyanopyridine scaffold have demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.[6][20][21] Their mechanism of action can vary, with some compounds potentially targeting essential bacterial enzymes like DNA gyrase.[20]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values for various cyanopyridine derivatives against selected bacterial strains.
| Compound Class/Reference | Organism | MIC (µg/mL) | Reference(s) |
| 3-cyanopyridine derivatives (3d, 3e) | E. coli | 3.91 | [20] |
| Pyridone derivative (VI) | S. aureus | 0.0024 | [20] |
| 2-amino-3-cyanopyridine (2c) | S. aureus | 39 | [21] |
| 2-amino-3-cyanopyridine (2c) | B. subtilis | 39 | [21] |
| 2-amino-4-aryl-3-cyanopyridine (3c) | E. coli | 2.5 | [7] |
| 2-amino-4,6-diphenylpyridine (IIh) | E. coli | - | [6] |
| 2-amino-4,6-diphenylpyridine (IId, IIf) | S. aureus | - | [6] |
| Value originally reported in mg/mL |
General Synthesis of Cyanopyridine Scaffolds
A highly efficient and common method for synthesizing the core 2-amino-3-cyanopyridine scaffold is through a one-pot, multi-component reaction. This approach offers advantages in terms of atom economy, reduced reaction time, and simplified purification.[3][22]
Diagram: One-Pot Synthesis Workflow for 2-Amino-3-cyanopyridines
Caption: Workflow for the multi-component synthesis of 2-amino-3-cyanopyridines.
Experimental Protocol: Detailed One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
The following protocol is adapted from a procedure utilizing a nanostructured diphosphate catalyst under solvent-free conditions.[22]
-
Mixing Reactants: In a reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), the appropriate methyl ketone (1 mmol), and ammonium acetate (1.5 mmol).
-
Catalyst Addition: Add the Na₂CaP₂O₇ catalyst (a catalytic amount, e.g., 15 mol%).
-
Reaction Conditions: Heat the mixture at 80 °C under solvent-free conditions, with stirring, for the required time (typically 25-40 minutes).
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with an eluent system of ethyl acetate/hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: Add ethanol to the solid mixture and stir. Collect the precipitated product by filtration.
-
Purification: Wash the solid product with cold ethanol to remove any remaining impurities and dry to obtain the pure 2-amino-3-cyanopyridine derivative.
Conclusion and Future Perspectives
The this compound scaffold and its analogs are demonstrably valuable in medicinal chemistry. Their utility as key intermediates in the synthesis of potent PARP inhibitors like Niraparib and a wide range of kinase inhibitors highlights their importance in oncology drug discovery. Furthermore, their emerging potential as antimicrobial agents suggests a broader therapeutic applicability. The development of efficient, one-pot synthetic methodologies facilitates the rapid generation of diverse chemical libraries based on this scaffold, enabling further exploration of structure-activity relationships and the identification of next-generation drug candidates. Future research will likely focus on expanding the range of biological targets for cyanopyridine derivatives and optimizing their pharmacokinetic and pharmacodynamic properties for enhanced clinical efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 11. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. New cyanopyridine-based scaffold as PIM-1 inhibitors and apoptotic inducers: Synthesis and SARs study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 6-Amino-2-Pyridone-3,5-Dicarbonitriles: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. The described methodology utilizes a one-pot, two-step catalytic approach, with a focus on the application of natural product-based catalysts, including pyridine-2-carboxylic acid. These compounds are of significant interest in drug discovery, particularly for their potential anti-cancer properties.[1][2][3][4]
Introduction
6-Amino-2-pyridone-3,5-dicarbonitriles represent a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for the development of novel therapeutics.[1][3][4] Their synthesis through efficient and environmentally friendly methods is a key objective in medicinal chemistry. The protocol outlined below describes a one-pot, two-step reaction that offers a streamlined and effective route to a variety of substituted 6-amino-2-pyridone-3,5-dicarbonitriles. This method has been successfully employed to generate a library of these compounds for biological screening.[1][5]
Reaction Principle
The synthesis proceeds via a two-step, one-pot reaction. The first step involves the Knoevenagel condensation of an aromatic aldehyde with malononitrile. The second step is the Michael addition of an N-substituted cyanoacetamide to the initially formed arylidene malononitrile, followed by an intramolecular cyclization to yield the final 6-amino-2-pyridone-3,5-dicarbonitrile product. While various catalysts can be employed, this protocol highlights the use of pyridine-2-carboxylic acid and other natural product-based catalysts.[1][5]
Experimental Protocols
General Protocol for the One-Pot, Two-Step Synthesis
This protocol is adapted from a published procedure for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles.[1]
Materials:
-
Aromatic aldehyde (e.g., p-tolualdehyde)
-
Malononitrile
-
N-substituted-2-cyanoacetamide (e.g., N-benzyl-2-cyanoacetamide)
-
Catalyst (e.g., pyridine-2-carboxylic acid, betaine, guanidine carbonate)
-
Methanol (solvent)
Procedure:
Step 1: Knoevenagel Condensation
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and malononitrile (1 mmol).
-
Add the chosen catalyst (e.g., betaine, 0.1 mmol).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). This step is typically complete within 5-10 minutes.[1]
Step 2: Michael Addition and Cyclization
-
To the reaction mixture from Step 1, add the N-substituted-2-cyanoacetamide (1 mmol) and methanol as a solvent.
-
Add the second catalyst (e.g., guanidine carbonate, 0.1 mmol).
-
Reflux the reaction mixture for 10-15 minutes.[1]
-
After completion of the reaction (monitored by TLC), cool the mixture in an ice bath.
-
The resulting precipitate is collected by filtration, washed with cold methanol or ethanol, and dried to yield the final product.
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
Data Presentation
The efficiency of different catalysts in the synthesis of a model compound, 5a (N-benzyl-6-amino-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile), is summarized below.
| Catalyst | Step 1 Time | Step 1 Completion | Step 2 Time | Step 2 Completion |
| Pyridine-2-carboxylic acid | 30 min | Incomplete | 1 h | Incomplete |
| Betaine | 5 min | Complete | 1 h | Incomplete |
| Guanidine Hydrochloride | 10 min | Incomplete | 1 h | Incomplete |
| Guanidine Carbonate | 5 min | Complete | 10 min | Complete |
Table 1: Comparison of catalyst efficiency for the synthesis of compound 5a.[1][6]
A series of sixteen 6-amino-2-pyridone-3,5-dicarbonitrile derivatives were synthesized using the optimized protocol with betaine as the catalyst for the first step and guanidine carbonate for the second step.[1]
| Compound | Ar group | R group (on N-benzyl) | Yield (%) |
| 5a | 4-CH3-Ph | H | 85 |
| 5b | 4-F-Ph | H | 82 |
| 5c | 4-Cl-Ph | H | 88 |
| 5d | 4-Br-Ph | H | 90 |
| 5e | 4-OCH3-Ph | H | 84 |
| 5f | 2,4-di-Cl-Ph | H | 86 |
| 5g | 3,4-di-Cl-Ph | H | 89 |
| 5h | 2,6-di-Cl-Ph | H | 81 |
| 5i | 4-CH3-Ph | 4-F | 83 |
| 5j | 4-F-Ph | 4-F | 80 |
| 5k | 4-Cl-Ph | 4-F | 85 |
| 5l | 4-Br-Ph | 4-F | 87 |
| 5m | 4-OCH3-Ph | 4-F | 82 |
| 5n | 2,4-di-Cl-Ph | 4-F | 84 |
| 5o | 3,4-di-Cl-Ph | 4-F | 88 |
| 5p | 2,6-di-Cl-Ph | 4-F | 79 |
Table 2: Synthesized 6-amino-2-pyridone-3,5-dicarbonitrile derivatives and their yields.[1]
Visualizations
Experimental Workflow
References
- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03579K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for 6-Cyanopyridine-2-carboxylic Acid as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyanopyridine-2-carboxylic acid is a pyridine derivative with potential applications in catalysis, owing to the presence of both a carboxylic acid group and a cyano group attached to the pyridine ring. While specific, detailed experimental protocols for the use of this compound as a catalyst are not extensively documented in publicly available literature, its structural similarity to Pyridine-2-carboxylic acid (P2CA) allows for the adaptation of existing protocols. P2CA has been demonstrated as an effective catalyst in various organic transformations, particularly in multi-component reactions.[1]
These application notes provide a representative experimental protocol based on the catalytic activity of the parent compound, Pyridine-2-carboxylic acid, for the synthesis of pyrazolo[3,4-b]quinolinones. This protocol is intended to serve as a starting point for researchers interested in exploring the catalytic potential of this compound.
Catalytic Application: Synthesis of Pyrazolo[3,4-b]quinolinones
Pyrazolo[3,4-b]quinolinones are a class of heterocyclic compounds with significant biological activities, making their efficient synthesis a key area of interest in medicinal chemistry and drug development.[1] The multi-component reaction of an aldehyde, a 1,3-cyclodione, and a 5-aminopyrazole is a common strategy for their synthesis. Pyridine-2-carboxylic acid has been shown to be an efficient catalyst for this transformation, providing excellent yields in short reaction times under mild conditions.[1] It is hypothesized that this compound could exhibit similar or potentially modulated catalytic activity in this reaction.
Plausible Catalytic Workflow
The proposed workflow for the synthesis of pyrazolo[3,4-b]quinolinones using this compound as a catalyst involves a one-pot, three-component reaction.
Caption: Proposed experimental workflow for the synthesis of pyrazolo[3,4-b]quinolinones.
Experimental Protocol
This protocol is adapted from the procedure for Pyridine-2-carboxylic acid catalyzed synthesis of pyrazolo[3,4-b]quinolinones.[1] Researchers should optimize the reaction conditions for this compound.
Materials
-
Aldehyde (1 mmol)
-
1,3-Cyclodione (e.g., dimedone) (1 mmol)
-
5-Amino-1-phenyl-pyrazole (1 mmol)
-
This compound (10 mol%)
-
Ethanol (3 mL)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure
-
To a round-bottom flask, add the aldehyde (1 mmol), 1,3-cyclodione (1 mmol), 5-amino-1-phenyl-pyrazole (1 mmol), and this compound (0.1 mmol, 10 mol%).
-
Add ethanol (3 mL) to the flask.
-
Place the flask on a magnetic stirrer with a heating mantle and stir the mixture at 60 °C.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 5-15 minutes, based on the efficiency of the parent P2CA catalyst.[1]
-
Once the reaction is complete (as indicated by the consumption of starting materials), remove the flask from the heat and allow it to cool to room temperature.
-
Add 9 mL of water to the reaction mixture with stirring to precipitate the product.[1]
-
Collect the solid product by filtration.
-
Wash the solid with water and dry it to obtain the pure pyrazolo[3,4-b]quinolinone.
Data Presentation
The following table summarizes the representative yields obtained for the synthesis of various pyrazolo[3,4-b]quinolinones using Pyridine-2-carboxylic acid as a catalyst.[1] Similar experiments should be conducted to evaluate the catalytic efficiency of this compound.
| Entry | Aldehyde | 1,3-Dione | 5-Aminopyrazole | Product Yield (%) | Reaction Time (min) |
| 1 | Benzaldehyde | Dimedone | 5-amino-3-methyl-1-phenyl-1H-pyrazole | 98 | 5 |
| 2 | 4-Chlorobenzaldehyde | Dimedone | 5-amino-3-methyl-1-phenyl-1H-pyrazole | 96 | 2 |
| 3 | 4-Methylbenzaldehyde | Dimedone | 5-amino-3-methyl-1-phenyl-1H-pyrazole | 95 | 7 |
| 4 | 4-Methoxybenzaldehyde | Dimedone | 5-amino-3-methyl-1-phenyl-1H-pyrazole | 97 | 10 |
| 5 | Benzaldehyde | 1,3-Cyclohexanedione | 5-amino-3-methyl-1-phenyl-1H-pyrazole | 94 | 5 |
*Data is for Pyridine-2-carboxylic acid as the catalyst and is intended for comparative purposes.[1]
Plausible Reaction Mechanism
The catalytic cycle of this compound is expected to be similar to that of Pyridine-2-carboxylic acid. The carboxylic acid group likely acts as a Brønsted acid to activate the aldehyde, facilitating the subsequent condensation reactions.
Caption: A plausible mechanism for the catalyzed synthesis of pyrazolo[3,4-b]quinolinones.
Conclusion
References
Application Notes: 6-Cyanopyridine-2-carboxylic Acid in the Synthesis of Bio-active Heterocyclic Scaffolds
Introduction
6-Cyanopyridine-2-carboxylic acid, also known as 6-cyanopicolinic acid, is a versatile bifunctional building block in synthetic organic and medicinal chemistry. The presence of both a cyano and a carboxylic acid group on the pyridine ring allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of various fused heterocyclic compounds. These resulting scaffolds, such as pyridopyrimidines and triazolopyridines, are of significant interest in drug discovery due to their wide spectrum of biological activities, including potential anticancer and enzyme inhibitory properties.
This document provides an overview of the application of this compound in the synthesis of key heterocyclic systems, complete with detailed experimental protocols and quantitative data to support researchers, scientists, and drug development professionals in their synthetic endeavors.
Application in the Synthesis of Fused Pyridopyrimidines
One of the key applications of this compound and its derivatives is in the synthesis of pyridopyrimidines. The pyridine ring serves as a foundation for the annulation of a pyrimidine ring, leading to a core structure prevalent in many biologically active molecules. The general strategy involves the reaction of a suitably functionalized pyridine derivative with a reagent that provides the necessary atoms to form the pyrimidine ring. While direct use of this compound can be challenging, its derivatives, such as 2-amino-3-cyanopyridine derivatives, are common intermediates that can be subjected to intramolecular cyclization to form the pyridopyrimidine core.[1]
Logical Workflow for Pyridopyrimidine Synthesis
References
Application Notes and Protocols for 6-Cyanopyridine-2-carboxylic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-cyanopyridine-2-carboxylic acid as a versatile ligand in coordination chemistry. The content covers its application in the synthesis of coordination polymers and metal-organic frameworks (MOFs), its potential in catalysis, its luminescent properties for sensing applications, and its relevance in medicinal chemistry and drug development. Detailed, generalized experimental protocols are provided, along with data from analogous systems to illustrate potential outcomes.
Synthesis of Coordination Complexes and Polymers
This compound is an excellent candidate for the construction of coordination polymers and discrete metal complexes due to its dual functionality: a carboxylic acid group for strong coordination to metal ions and a cyano group that can participate in further coordination or intermolecular interactions. The pyridine nitrogen also serves as a coordination site, allowing for the formation of stable chelate rings.
General Experimental Protocol: Hydrothermal Synthesis of a Metal-Organic Framework (MOF)
This protocol describes a general method for the synthesis of a coordination polymer using this compound and a metal salt under hydrothermal conditions.
-
Reactant Preparation: In a 20 mL Teflon-lined stainless steel autoclave, combine this compound (0.1 mmol, 14.8 mg) and a transition metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol, 29.7 mg).
-
Solvent Addition: Add a solvent mixture, typically N,N-dimethylformamide (DMF) and water, in a 1:1 volume ratio (e.g., 5 mL of DMF and 5 mL of deionized water).
-
pH Adjustment (Optional): The pH of the solution can be adjusted using a suitable base (e.g., NaOH) to facilitate the deprotonation of the carboxylic acid.
-
Sealing and Heating: Seal the autoclave and heat it in an oven at a constant temperature, typically between 120°C and 180°C, for 24 to 72 hours.
-
Cooling and Crystal Collection: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration, wash them with the mother liquor and then with a low-boiling point solvent like ethanol or acetone.
-
Drying: Dry the crystals in air or under a vacuum.
Characterization Data for an Analogous Zn(II) Coordination Polymer
The following table summarizes typical characterization data for a Zn(II) coordination polymer synthesized using a similar pyridine-dicarboxylic acid ligand.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| Zn-O Bond Lengths | 1.973(3)–2.093(4) Å | [1] |
| Zn-N Bond Lengths | 2.119(3)–2.181(3) Å | [1] |
| Thermal Stability | Stable up to ~350°C | [1] |
Experimental Workflow for Synthesis and Characterization
Catalytic Applications
Coordination polymers, particularly those with accessible metal centers, can act as heterogeneous catalysts. The use of this compound as a ligand can create frameworks with specific pore environments and active sites suitable for various organic transformations.
Potential Catalytic Reaction: Cyanosilylation of Aldehydes
Metal complexes of this compound, especially with Lewis acidic metals like Zn(II), could catalyze the addition of trimethylsilyl cyanide (TMSCN) to aldehydes to form cyanohydrin derivatives.
General Experimental Protocol: Catalytic Cyanosilylation
-
Catalyst Activation: Activate the synthesized coordination polymer by heating it under a vacuum to remove solvent molecules from the coordination sphere of the metal centers.
-
Reaction Setup: In a nitrogen-purged flask, suspend the activated catalyst (e.g., 5 mol%) in a suitable solvent such as dichloromethane (DCM).
-
Substrate Addition: Add the aldehyde substrate (e.g., benzaldehyde, 1.0 mmol) to the suspension.
-
Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, centrifuge the mixture to recover the catalyst. Decant the supernatant and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Performance of an Analogous Zn(II) Coordination Polymer
The following table shows the catalytic performance of a Zn(II)-based coordination polymer in the cyanosilylation of various benzaldehydes.
| Substrate | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 12 | 93 | [1] |
| 4-Chlorobenzaldehyde | 18 | 85 | [1] |
| Benzaldehyde | 24 | 78 | [1] |
| 4-Methylbenzaldehyde | 24 | 72 | [1] |
Logical Diagram of Catalytic Application
Luminescent Properties and Sensing
Coordination polymers constructed from organic ligands with π-conjugated systems often exhibit luminescence. The coordination of the ligand to a metal ion can enhance its emission properties. These luminescent materials can be used as sensors for various small molecules and ions.
Potential Application: Luminescent Sensing of Solvents or Ions
The luminescence of a coordination polymer based on this compound could be quenched or enhanced in the presence of specific analytes, making it a potential sensor.
General Experimental Protocol: Luminescence Sensing
-
Preparation of Suspension: Finely grind the synthesized coordination polymer and disperse it in a non-luminescent solvent (e.g., ethanol) to form a stable suspension.
-
Luminescence Measurement: Record the fluorescence emission spectrum of the suspension.
-
Analyte Addition: Add small aliquots of the analyte solution (e.g., different metal ions in water or various organic solvents) to the suspension.
-
Data Recording: Record the emission spectrum after each addition.
-
Data Analysis: Plot the change in luminescence intensity against the concentration of the analyte to determine the sensing performance.
Luminescent Properties of Analogous Copper(II) Complexes
The following table presents the luminescent properties of copper(II) complexes with mixed organic ligands, demonstrating the potential for cyan emission.
| Complex | Emission Maxima (nm) | Quantum Yield (%) | Reference |
| Cu(1,10-phen)(benzylimidazole)₂ | ~490 (blue-green) | 6.8 | [2] |
| Cu(1,10-phen)(2,2'-bipyridine) | ~495 (blue-green) | 13.35 | [2] |
| Cu(1,10-phen)(salicylic acid) | ~500 (cyan) | 30.75 | [2] |
Applications in Drug Development
Pyridine and its derivatives are common scaffolds in many biologically active compounds. The cyano group can also be a key pharmacophore. Coordination of these ligands to metal ions can enhance their therapeutic potential.
Potential Biological Activity: Anticancer andEnzyme Inhibition
Cyanopyridine derivatives have shown promise as anticancer agents and enzyme inhibitors.[3] Metal complexes of this compound could exhibit enhanced biological activity due to mechanisms like altered cell permeability and interaction with biological macromolecules. For instance, heteroleptic Cu(II) carboxylates with 2-cyanopyridine have shown significant acetylcholinesterase and butyrylcholinesterase inhibition, relevant for Alzheimer's disease treatment.[4]
General Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in a suitable medium in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized coordination compound dissolved in a biocompatible solvent like DMSO.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Anticancer Activity of an Analogous Cyanopyridone Derivative
The table below shows the cytotoxic activity of a non-fused cyanopyridone derivative against different cancer cell lines.
| Cell Line | IC₅₀ (µM) | Reference |
| HepG2 (Liver Cancer) | 2.71 ± 0.15 | [3] |
| MCF-7 (Breast Cancer) | 1.77 ± 0.10 | [3] |
Signaling Pathway Diagram for Potential Anticancer Action
Disclaimer: The experimental protocols and data presented for catalytic, luminescent, and biological applications are based on analogous systems due to the limited availability of specific data for this compound complexes. These should be considered as starting points for research and development with this specific ligand, and optimization of the protocols will be necessary.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Cyanopyridines: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanopyridines are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of the nitrile group onto the pyridine ring is a key transformation in organic synthesis. This document provides a comprehensive overview of the most common and effective methods for the preparation of cyanopyridines, complete with detailed experimental protocols, comparative data, and workflow diagrams to guide researchers in selecting and implementing the most suitable synthetic route for their specific needs.
Key Synthetic Methods
Several principal strategies have been developed for the synthesis of cyanopyridines. The choice of method often depends on the desired isomer, the availability of starting materials, and the tolerance of other functional groups present in the molecule. The most prominent methods include:
-
Ammoxidation of Picolines: A high-temperature, gas-phase reaction that is the cornerstone of industrial cyanopyridine production.
-
Cyanation of Halopyridines: A versatile method that includes the classic Rosenmund-von Braun reaction and modern transition metal-catalyzed approaches.
-
Dehydration of Pyridinecarboxamides: A straightforward method for converting pyridine amides into the corresponding nitriles.
-
Cyanation of Pyridine N-oxides: An effective strategy for introducing a cyano group, particularly at the 2- and 4-positions of the pyridine ring.
-
One-Pot Multicomponent Reactions: Efficient methods for the synthesis of highly functionalized cyanopyridines, such as 2-amino-3-cyanopyridines.
Ammoxidation of Picolines
The ammoxidation of methylpyridines (picolines) is the most economically significant method for the large-scale industrial production of 2-, 3-, and 4-cyanopyridine. This process involves the vapor-phase reaction of a picoline isomer with ammonia and air over a heterogeneous catalyst at elevated temperatures.[1][2]
Reaction Scheme: CH₃-C₅H₄N + NH₃ + 1.5 O₂ → NC-C₅H₄N + 3 H₂O
Comparative Data for Ammoxidation of Picolines
| Picoline Isomer | Catalyst | Temperature (°C) | Molar Ratio (Picoline:NH₃:Air) | Conversion (%) | Yield (%) | Reference |
| 2-Picoline | Vanadium Oxide | 300-522 | 1:2.2:6.9 | 58 | 93 (as 2-cyanopyridine) | [3] |
| 3-Picoline | V₂O₅/TiO₂ | 280-450 | 1:2-7:10-15 | >99 | >98 (as 3-cyanopyridine) | [4] |
| 3-Picoline | V₂O₅-MoO₃ | 365-370 | 1:1.76:13.4 (O₂) | - | 92.57 | [5] |
| 4-Picoline | Not Specified | 330-450 | Not Specified | >99 | >98 (as 4-cyanopyridine) | [1] |
Experimental Protocol: Ammoxidation of 3-Picoline
This protocol is based on a continuous-flow industrial process.[4][5]
Materials:
-
3-Picoline
-
Anhydrous Ammonia
-
Air
-
Catalyst (e.g., V₂O₅-based heterogeneous catalyst)
-
Fixed-bed reactor
-
Fused salt bath for temperature control
Procedure:
-
Vaporize 3-picoline and ammonia and preheat the streams to 180-330°C.
-
Mix the preheated 3-picoline and ammonia with air in a mixing tank. A typical molar ratio is 1:1.76:2.97 (3-picoline:ammonia:oxygen).[5]
-
Introduce the gaseous mixture into a fixed-bed reactor packed with the catalyst.
-
Maintain the reaction temperature between 365-370°C using a molten salt bath.[5] The reactor head pressure is controlled in the range of 0.020-0.090 KPa.[4]
-
The effluent gas stream from the reactor, containing 3-cyanopyridine, unreacted starting materials, and byproducts, is passed through a series of absorption towers with water to capture the product.
-
The resulting aqueous solution of 3-cyanopyridine is then subjected to extraction (e.g., with toluene) and subsequent rectification to obtain the purified product.[5]
Ammoxidation Workflow
Caption: Workflow for the industrial ammoxidation of picolines.
Cyanation of Halopyridines
The substitution of a halogen atom on the pyridine ring with a cyanide group is a widely used laboratory and industrial method.
Rosenmund-von Braun Reaction
The classical Rosenmund-von Braun reaction involves the cyanation of an aryl halide using a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures (150-250°C) in a polar aprotic solvent like DMF or pyridine.[6][7]
Reaction Scheme: X-C₅H₄N + CuCN → NC-C₅H₄N + CuX (X = Br, I)
Modern Transition Metal-Catalyzed Cyanation
Modern variations utilize palladium or nickel catalysts, which allow for milder reaction conditions and a broader substrate scope.[8][9][10] These methods can employ various cyanide sources, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate (K₄[Fe(CN)₆]).[9][10]
Comparative Data for Cyanation of Halopyridines
| Starting Material | Method | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Rosenmund-von Braun | CuCN | DMF | 120 | - | [11] |
| 3-Bromopyridine | Ni-catalyzed | Ni(dppf)Cl₂ / Zn(CN)₂ | DMF | 65 | 85 | [8] |
| Aryl Bromides | L-Proline promoted RvB | CuCN / L-proline | DMF | 120 | 78-95 | [12] |
| 2-Halopyridines | Phase Transfer | NaCN / Tetrabutylammonium bromide | Water | 20-40 | 82-90 | [11] |
| (Hetero)aryl Chlorides/Bromides | Pd-catalyzed | Pd precatalyst / K₄[Fe(CN)₆] | Dioxane/Water | 100 | High | [9] |
| Aryl Chlorides | Ni-catalyzed | NiCl₂·6H₂O / dppf / Zn(CN)₂ | Acetonitrile | 80 | Good to High | [10] |
Experimental Protocol: Nickel-Catalyzed Cyanation of 3-Bromopyridine
This protocol is adapted from a procedure using Zn(CN)₂ as the cyanide source.[8]
Materials:
-
3-Bromopyridine
-
Ni(dppf)Cl₂ (5 mol%)
-
(DABAL)-Me₃ (5 mol%)
-
Tetrabutylammonium bromide (TBABr, 0.25 equiv)
-
Zinc cyanide (Zn(CN)₂, 0.6 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
To a dry reaction vessel, add Ni(dppf)Cl₂ (5 mol%), (DABAL)-Me₃ (5 mol%), TBABr (0.25 equiv), and Zn(CN)₂ (0.6 equiv).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add 3-bromopyridine (1.0 equiv) followed by anhydrous DMF (to achieve a 0.5 M concentration).
-
Stir the reaction mixture at 65°C for 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-cyanopyridine.
Cyanation of Halopyridines Workflow
Caption: General workflow for transition metal-catalyzed cyanation.
Dehydration of Pyridinecarboxamides
The dehydration of a primary amide group on the pyridine ring is a direct and effective method for synthesizing cyanopyridines. Various dehydrating agents can be employed, with phosphorus pentoxide (P₂O₅) and trifluoroacetic anhydride (TFAA) being common choices.[13]
Reaction Scheme: H₂N(CO)-C₅H₄N --[Dehydrating Agent]--> NC-C₅H₄N + H₂O
Comparative Data for Dehydration of Pyridinecarboxamides
| Starting Material | Dehydrating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
| Nicotinamide | P₂O₅ | None | Vigorous heating | 83-84 | Organic Syntheses |
| Pyridinecarboxamides | Trifluoroacetic Anhydride | Pyridine/DMF | - | High | [13] |
Experimental Protocol: Dehydration of Nicotinamide with P₂O₅
This classic protocol is adapted from Organic Syntheses.
Materials:
-
Nicotinamide (3-pyridinecarboxamide)
-
Phosphorus pentoxide (P₂O₅)
-
Round-bottomed flask, air condenser, receiver flask
-
Vacuum source
-
Ether or Acetone for rinsing
Procedure:
-
In a dry 1-L round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.
-
Stopper the flask and shake to thoroughly mix the powders.
-
Connect the flask to an air condenser arranged for distillation, with a receiver flask cooled in an ice-salt bath.
-
Reduce the pressure to 15–20 mm Hg.
-
Heat the mixture with a high-temperature burner, moving the flame to melt the material as rapidly as possible.
-
Heat the mixture vigorously for 15-20 minutes until no more product distills over.
-
Allow the apparatus to cool. Rinse the product from the condenser and tube into the receiver with ether.
-
Distill the ether on a steam bath, and then distill the remaining product at atmospheric pressure using an air condenser.
-
The yield of 3-cyanopyridine (nicotinonitrile), boiling at 205–208°C, is 71–72 g (83–84%).
Dehydration of Amides Workflow
Caption: Workflow for the dehydration of pyridinecarboxamides.
Cyanation of Pyridine N-oxides
Activation of the pyridine ring via N-oxidation facilitates nucleophilic attack by cyanide, primarily at the 2- and 4-positions. The reaction is typically carried out by treating the pyridine N-oxide with a cyanide source in the presence of an activating agent, such as dimethylcarbamoyl chloride or triflic anhydride.[14][15]
Reaction Scheme: C₅H₅NO + Activating Agent + CN⁻ → NC-C₅H₄N + H₂O + Byproducts
Comparative Data for Cyanation of Pyridine N-oxides
| Starting Material | Activating Agent | Cyanide Source | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyridine N-oxide | Triflic Anhydride | TMSCN | CHCl₃ | 60 | High | [15] |
| 4-Amidopyridine N-oxide | Dimethylcarbamoyl Chloride | KCN | CH₃CN | 120 | Good | [14] |
| Isonicotinic acid N-oxide | Dimethylcarbamoyl Chloride | TMSCN | - | - | 69 | [14] |
| Substituted Pyridine N-oxides | - | Zn(CN)₂ | CH₃CN | 120 | - | [16] |
Experimental Protocol: C-H Cyanation of Pyridine N-oxide with TMSCN
This protocol is adapted from a general procedure for the cyanation of N-containing heteroaromatics.[15]
Materials:
-
Pyridine N-oxide derivative (1.0 equiv)
-
Triflic anhydride (Tf₂O, 1.2 equiv)
-
Anhydrous Chloroform (CHCl₃)
-
Trimethylsilyl cyanide (TMSCN, 5.0 equiv)
-
N-methylmorpholine (NMM, 1.3 equiv)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the pyridine N-oxide (1.0 equiv) in anhydrous CHCl₃ (0.1 M) under an argon atmosphere, add triflic anhydride (1.2 equiv) dropwise at room temperature.
-
Stir the resulting solution for 1 hour at room temperature.
-
Add trimethylsilyl cyanide (5.0 equiv) to the mixture.
-
Seal the reaction vessel with a screw cap and stir the mixture at 60°C for 3 hours.
-
Remove the vessel from the heat and quickly add N-methylmorpholine (1.3 equiv).
-
Reseal the vial and continue stirring at 60°C for an additional 17 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with CH₂Cl₂, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired cyanopyridine.[15]
Cyanation of N-oxides Workflow
Caption: Workflow for the cyanation of pyridine N-oxides.
One-Pot Multicomponent Synthesis of 2-Amino-3-Cyanopyridines
Multicomponent reactions (MCRs) provide an efficient pathway to construct complex molecules like 2-amino-3-cyanopyridines in a single step from simple precursors. A common approach involves the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[17][18] These reactions can often be promoted by catalysts or microwave irradiation.[18]
Reaction Scheme: Ar-CHO + R-CO-CH₃ + CH₂(CN)₂ + NH₄OAc → 2-Amino-3-cyano-4-Ar-6-R-pyridine + 2 H₂O + HOAc
Comparative Data for One-Pot Synthesis
| Aldehyde | Ketone | Catalyst/Conditions | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Methyl Ketones | Microwave, solvent-free | 7-9 min | 72-86 | [18] |
| Aromatic Aldehydes | Methyl Ketones | Na₂CaP₂O₇, 80°C, solvent-free | Short | 84-94 | [17] |
| Benzaldehyde | Acetophenone | Zinc Zirconium Phosphate, solvent-free | - | Fair to Excellent | [19] |
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
This protocol is adapted from a solvent-free, microwave-assisted procedure.[18]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
Microwave reactor
-
Ethanol
Procedure:
-
In a dry flask suitable for microwave synthesis, charge the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in a microwave oven and connect it to a reflux condenser.
-
Irradiate the mixture for 7-9 minutes (power level should be optimized for the specific instrument).
-
After the reaction is complete, allow the mixture to cool.
-
Wash the reaction mixture with a small amount of ethanol (e.g., 2 mL).
-
The crude product can be purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.[18]
One-Pot Synthesis Workflow
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. mdpi.com [mdpi.com]
- 3. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]
- 4. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]
- 5. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. mdpi.com [mdpi.com]
- 11. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. Theoretical Investigation of the Pyridinium-Inspired Catalytic Dehydration of Heptafluoro-Iso-Butyramide for the Synthesis of Environmentally Friendly Insulating Gas Heptafluoro-Iso-Butyronitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 15. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. oiccpress.com [oiccpress.com]
One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives: Application Notes and Protocols for Researchers
A streamlined and efficient one-pot synthesis of 2-amino-3-cyanopyridine derivatives is presented, offering a versatile approach for the generation of a scaffold of significant interest in medicinal chemistry and drug development. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties. [1] This document provides detailed experimental protocols and application notes for researchers, scientists, and professionals in drug development.
The synthesis of 2-amino-3-cyanopyridine derivatives is a cornerstone for the development of novel therapeutic agents. These compounds serve as crucial intermediates in the preparation of various heterocyclic compounds and have been identified as inhibitors of key biological targets such as IKK-β and A2A adenosine receptors.[1][2] The methodologies outlined below describe efficient one-pot multicomponent reactions (MCRs) that offer advantages over traditional multi-step syntheses, including reduced reaction times, higher yields, and more environmentally friendly procedures.[3][4][5]
Applications in Drug Development
The 2-amino-3-cyanopyridine core is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities:
-
Anticancer Agents: Derivatives have shown potential as anticancer agents by targeting kinases like VEGFR-2 and HER-2.[6]
-
Enzyme Inhibition: Certain derivatives have demonstrated inhibitory effects against enzymes such as carbonic anhydrase.[7]
-
Anti-inflammatory Activity: These compounds have been identified as IKK-β inhibitors, which play a role in inflammation.[1][4]
-
Antimicrobial Properties: The scaffold has been associated with antibacterial and antifungal activities.[1][2]
-
Antiviral Activity: Some derivatives have been investigated for their potential as antiviral agents, including as inhibitors of HIV-1 integrase.[1][2]
Experimental Protocols
Several effective one-pot methods for the synthesis of 2-amino-3-cyanopyridine derivatives have been reported. Below are detailed protocols for two common approaches: a solvent-free catalytic method and a microwave-assisted synthesis.
Protocol 1: Solvent-Free Synthesis using a Heterogeneous Catalyst
This protocol describes a one-pot condensation reaction of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate using a solid catalyst under solvent-free conditions.[3][8]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Methyl ketone or cyclohexanone (1 mmol)
-
Malononitrile (1.1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., Nanostructured Na2CaP2O7 or Zinc Zirconium Phosphate)[3][8]
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1.1 mmol), ammonium acetate (1.5 mmol), and the catalyst.
-
Heat the reaction mixture at 80 °C under solvent-free conditions with stirring.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the solid mixture with ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., 95% ethanol).[4]
Protocol 2: Microwave-Assisted One-Pot Synthesis
This method utilizes microwave irradiation to accelerate the reaction, often leading to significantly shorter reaction times and high yields without the need for a solvent.[4][5]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
Procedure:
-
In a dry flask suitable for microwave synthesis, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[4]
-
Place the flask in a microwave oven and connect it to a refluxing system.[4]
-
After irradiation, allow the reaction mixture to cool.
-
Wash the resulting solid with a small amount of ethanol (e.g., 2 mL).[4]
-
Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.[4]
Data Presentation
The following tables summarize representative quantitative data from the one-pot synthesis of various 2-amino-3-cyanopyridine derivatives under different catalytic and reaction conditions.
Table 1: Solvent-Free Synthesis of 2-Amino-3-Cyanopyridine Derivatives using Na2CaP2O7 Catalyst [8]
| Entry | Aromatic Aldehyde | Ketone | Product | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 2-Amino-4,6-diphenylnicotinonitrile | 94 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 92 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 91 |
| 4 | Benzaldehyde | Cyclohexanone | 2-Amino-4-phenyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile | 88 |
Table 2: Microwave-Assisted Synthesis of 2-Amino-3-Cyanopyridine Derivatives [4]
| Entry | Aromatic Aldehyde | Methyl Ketone | Product | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 4-Methoxyacetophenone | 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine | 8 | 83 |
| 2 | 4-Methylbenzaldehyde | 4-Chloroacetophenone | 2-Amino-6-(4-chlorophenyl)-4-(p-tolyl)nicotinonitrile | 7 | 86 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 9 | 78 |
| 4 | Benzaldehyde | 4-Methylacetophenone | 2-Amino-6-(p-tolyl)-4-phenylnicotinonitrile | 7 | 85 |
Visualizations
The following diagrams illustrate the key aspects of the one-pot synthesis and its relevance to drug development.
Caption: General reaction scheme for the one-pot synthesis.
Caption: Experimental workflow for the synthesis.
Caption: Path from synthesis to drug development.
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. ijpsr.com [ijpsr.com]
- 3. oiccpress.com [oiccpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 6-Cyanopyridine-2-carboxylic Acid in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making it particularly valuable in drug discovery and development. 6-Cyanopyridine-2-carboxylic acid is a bifunctional heterocyclic building block with significant potential for application in MCRs. Its structure incorporates a carboxylic acid group, a common component in well-known MCRs such as the Ugi and Passerini reactions, and a cyano group, which can serve as a handle for post-MCR modifications to generate further structural diversity, including the formation of fused ring systems. This document provides an overview of the potential applications of this compound in MCRs and offers detailed protocols for its hypothetical use in the synthesis of novel molecular scaffolds.
Theoretical Framework: Potential Roles in MCRs
-
In Ugi and Passerini Reactions: The carboxylic acid moiety of this compound can readily participate as the acidic component in both Ugi and Passerini reactions. In a Ugi four-component reaction, it would react with an aldehyde or ketone, an amine, and an isocyanide to form an α-acetamido carboxamide.[1] Similarly, in a Passerini three-component reaction, it would combine with an aldehyde or ketone and an isocyanide to yield an α-acyloxy carboxamide.[2] The resulting products would incorporate the 6-cyanopyridine scaffold, a privileged structure in medicinal chemistry.
-
As a Scaffold for Fused Heterocycles: The cyano group in the MCR products derived from this compound provides a versatile functional group for subsequent chemical transformations. Intramolecular cyclization reactions involving the cyano group could lead to the formation of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities.[3]
Data Presentation
The following table presents illustrative data for a hypothetical Ugi-type multi-component reaction involving this compound. The values are based on typical yields and reaction conditions for similar MCRs and should be considered as a guide for reaction optimization.
| Entry | Aldehyde | Amine | Isocyanide | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | tert-Butyl isocyanide | Methanol | 24 | 85 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | Cyclohexyl isocyanide | Methanol | 24 | 82 |
| 3 | Isobutyraldehyde | Aniline | tert-Butyl isocyanide | Methanol | 36 | 78 |
| 4 | Benzaldehyde | Benzylamine | Cyclohexyl isocyanide | Methanol | 24 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Ugi-type Reaction with this compound
This protocol describes a general method for a four-component Ugi-type reaction using this compound.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Isocyanide (1.0 eq)
-
Methanol (0.5 M solution)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the aldehyde (1.0 eq), and the amine (1.0 eq).
-
Dissolve the components in methanol to a concentration of 0.5 M.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired α-acetamido carboxamide product.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Hypothetical Post-MCR Intramolecular Cyclization to form a Fused Heterocycle
This protocol outlines a hypothetical procedure for the intramolecular cyclization of the Ugi product obtained in Protocol 1 to form a pyrido[2,3-d]pyrimidine derivative.
Materials:
-
Ugi product from Protocol 1 (1.0 eq)
-
Strong base (e.g., sodium hydride or potassium tert-butoxide) (1.1 eq)
-
Anhydrous solvent (e.g., DMF or THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Ugi product (1.0 eq) and dissolve it in an anhydrous solvent (e.g., DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base (e.g., sodium hydride, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the fused heterocyclic product.
-
Characterize the final product using standard analytical techniques.
Mandatory Visualizations
Caption: Workflow for the Ugi four-component reaction.
Caption: Post-MCR modification via intramolecular cyclization.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of complex and potentially bioactive molecules through multi-component reactions. Its bifunctional nature allows for its direct incorporation into molecular scaffolds via its carboxylic acid group and subsequent derivatization through its cyano group. The protocols and conceptual frameworks presented here offer a starting point for researchers to explore the utility of this versatile compound in generating novel chemical libraries for drug discovery and development. Further experimental validation is required to fully elucidate the scope and limitations of this compound in MCRs.
References
Application of 6-Cyanopyridine-2-carboxylic Acid in Pharmaceutical Development: A Detailed Guide for Researchers
For Immediate Release
[City, State] – December 23, 2025 – 6-Cyanopyridine-2-carboxylic acid, a versatile heterocyclic building block, is gaining significant traction in pharmaceutical research and development. Its unique chemical architecture serves as a crucial scaffold for the synthesis of potent enzyme inhibitors, particularly in the realm of oncology. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the discovery of novel therapeutics.
Introduction
This compound (also known as 6-cyanopicolinic acid) is a pyridine derivative characterized by a carboxylic acid group at the 2-position and a nitrile group at the 6-position. While not typically an active pharmaceutical ingredient (API) itself, its true value lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. The strategic placement of its functional groups allows for the construction of fused ring systems, such as pyridopyridazinones, which have emerged as a promising class of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Core Application: Synthesis of PARP-1 Inhibitors
The primary application of this compound in pharmaceutical development is as a precursor for the synthesis of PARP-1 inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
Mechanism of Action: The PARP-1 Signaling Pathway
In response to DNA single-strand breaks (SSBs), PARP-1 is rapidly recruited to the site of damage. Upon binding to the damaged DNA, PARP-1 undergoes a conformational change and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of the lesion to effect repair. Once the repair is complete, the PAR chains are degraded by PAR glycohydrolase (PARG).
PARP inhibitors, synthesized from precursors like this compound, act as competitive inhibitors of NAD+, the substrate for PARP-1, thereby preventing the PARylation process. This inhibition traps PARP-1 on the DNA, leading to the formation of toxic PARP-DNA complexes, which can stall replication forks and generate double-strand breaks (DSBs). In cancer cells with deficient HR repair, these DSBs cannot be efficiently repaired, leading to genomic instability and apoptosis.[1][2]
Figure 1: Simplified PARP-1 signaling pathway in DNA single-strand break repair and the point of intervention for PARP inhibitors.
Quantitative Data: Efficacy of Pyridopyridazinone-Based PARP-1 Inhibitors
Derivatives of this compound, specifically pyridopyridazinones, have demonstrated potent inhibition of PARP-1. The following table summarizes the in vitro inhibitory activity of a series of synthesized pyridopyridazinone compounds against the PARP-1 enzyme, with Olaparib, a clinically approved PARP inhibitor, as a reference.[3]
| Compound ID | Modification on Pyridopyridazinone Core | PARP-1 IC₅₀ (nM) |
| 8a | 4-fluorobenzyl | 36 |
| 8b | 2-fluorobenzyl | 45 |
| 8c | 3-fluorobenzyl | 58 |
| 8d | 4-chlorobenzyl | 42 |
| 8e | 4-methylbenzyl | 65 |
| Olaparib | (Reference Drug) | 34 |
Data sourced from Elmasry et al., Bioorg. Chem., 2019.[3]
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of PARP inhibitors derived from this compound.
Protocol 1: Synthesis of Pyridopyridazinone Core via Cyclocondensation
This protocol describes the key cyclocondensation step to form the pyridopyridazinone scaffold from this compound.
References
- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Notes: 6-Cyanopyridine-2-carboxylic Acid as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-cyanopyridine-2-carboxylic acid as a key intermediate in the synthesis of modern agrochemicals, particularly herbicides. The unique structural features of this molecule offer a valuable scaffold for the development of potent and selective crop protection agents.
Introduction
This compound, also known as 6-cyanopicolinic acid, is a heterocyclic aromatic compound incorporating both a carboxylic acid and a nitrile functional group. This arrangement makes it a highly versatile building block for the synthesis of a wide range of agrochemical candidates. The pyridine core is a well-established toxophore in numerous commercial herbicides, acting as a synthetic auxin mimic. The cyano group at the 6-position serves as a valuable synthetic handle, allowing for diverse chemical modifications to fine-tune the biological activity, selectivity, and physicochemical properties of the final product. Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides, with newer compounds like halauxifen-methyl and florpyrauxifen-benzyl demonstrating the importance of substitution at the 6-position of the pyridine ring.[1][2][3]
Key Applications in Agrochemical Synthesis
The primary application of this compound in the agrochemical industry is as a precursor for the synthesis of picolinate herbicides. The nitrile functionality can be readily converted into a variety of other chemical moieties, enabling the exploration of extensive chemical space and the optimization of herbicidal efficacy.
Herbicide Development
Picolinate herbicides function by mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plant species, ultimately resulting in plant death.[4] The efficacy of these herbicides is highly dependent on the substitution pattern on the pyridine ring. The 6-position is a critical site for modification to enhance binding to the target auxin receptors, such as the F-box protein TIR1/AFB.[1][2]
Synthetic Utility:
The 6-cyano group can be chemically transformed into various functional groups, including:
-
Carboxylic acids: Hydrolysis of the nitrile yields the corresponding dicarboxylic acid, which can be further derivatized.
-
Amines: Reduction of the nitrile provides a 6-(aminomethyl)pyridine-2-carboxylic acid, opening avenues for the synthesis of novel amides and other amine derivatives.
-
Tetrazoles: Cycloaddition reactions with azides can convert the nitrile into a tetrazole ring, a common bioisostere for a carboxylic acid with altered properties.
-
Amides: Partial hydrolysis or reaction with nucleophiles can lead to the formation of amides.
These transformations allow for the systematic modification of the herbicide's structure to improve its activity spectrum, crop selectivity, and environmental profile.
Quantitative Data on Picolinate Herbicide Analogs
| Compound ID | Target Species | IC50 (µM) | Post-emergence Herbicidal Activity (% Control at 300 g/ha) | Reference |
| V-7 | Arabidopsis thaliana (root growth inhibition) | 0.002 | Not Reported | [2][3] |
| V-8 | Arabidopsis thaliana (root growth inhibition) | 0.011 | 85% (Broadleaf weeds) | [2][3] |
| Picloram | Arabidopsis thaliana (root growth inhibition) | 0.035 | 70% (Broadleaf weeds) | [2] |
| Halauxifen-methyl | Arabidopsis thaliana (root growth inhibition) | 0.090 | Not Reported | [2][3] |
Experimental Protocols
The following protocols describe the general synthesis of picolinic acid derivatives, which can be adapted using this compound as a starting material for the development of novel agrochemicals.
Protocol 1: General Synthesis of 6-Substituted Picolinic Acids
This protocol outlines a general synthetic pathway for the modification of the 6-position of the picolinic acid scaffold, inspired by the synthesis of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids.[5]
Step 1: Synthesis of 4-amino-3,5-dichloro-6-hydrazinylpicolinonitrile (Intermediate II)
A mixture of 4-amino-3,5,6-trichloropicolinonitrile (Intermediate I) and hydrazine hydrate in a suitable solvent (e.g., ethanol) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 1-Aryl-4,4,4-trifluorobutane-1,3-dione (Intermediate III)
To a solution of an appropriate aryl methyl ketone and ethyl trifluoroacetate in a solvent like methyl tert-butyl ether, a strong base such as sodium methoxide is added portion-wise at room temperature. The mixture is stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with an aqueous acid, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude product, which can be purified by column chromatography.
Step 3: Synthesis of 4-amino-3,5-dichloro-6-(5-aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinonitrile (Intermediate IV)
Intermediate II and Intermediate III are dissolved in a suitable solvent (e.g., ethanol), and a catalytic amount of acid (e.g., acetic acid) is added. The mixture is heated to reflux. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired pyrazolyl-substituted picolinonitrile.
Step 4: Hydrolysis to 4-amino-3,5-dichloro-6-(5-aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid (Final Product)
The picolinonitrile from the previous step is hydrolyzed to the corresponding carboxylic acid using a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide) followed by acidification. The product is then isolated by filtration or extraction and purified.
Protocol 2: Hydrolysis of a Cyanopyridine to a Pyridine Carboxylic Acid
This protocol details a general method for the hydrolysis of a cyanopyridine to its corresponding carboxylic acid, a key transformation for utilizing this compound.[6][7]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a reflux condenser, add 100g of 2-cyanopyridine and 200g of deionized water.
-
Basification: Begin stirring and heat the mixture to 50 °C. Slowly add 128.2g of 30% sodium hydroxide solution to the flask.
-
Reflux: After the addition is complete, continue heating the mixture to reflux and maintain for 4 hours.
-
Work-up: After reflux, distill off approximately 50g of water. Cool the reaction mixture to 20 °C.
-
Acidification: Carefully add 30% hydrochloric acid to adjust the pH of the reaction solution to 2.5.
-
Isolation: Evaporate the solution to dryness. Add 300g of anhydrous ethanol to the residue and stir for 2 hours at 55 °C to dissolve the product.
-
Purification: Filter the hot solution. Allow the filtrate to cool to induce crystallization. Filter the precipitated solid and dry in an oven to obtain the 2-pyridine carboxylic acid.
Visualizations
Signaling Pathway of Auxin Herbicides
Caption: Auxin herbicide signaling pathway.
Experimental Workflow for Novel Herbicide Synthesis
Caption: Synthetic workflow for novel herbicides.
Logical Relationship of SAR Studies
Caption: Structure-Activity Relationship (SAR) logic.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
Enzymatic Transformations of 6-Cyanopyridine-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyanopyridine-2-carboxylic acid is a versatile heterocyclic compound with potential applications as a building block in the synthesis of pharmaceuticals and other high-value chemicals. The selective modification of its two functional groups, the cyano and the carboxylic acid moieties, through enzymatic catalysis offers a green and highly specific alternative to traditional chemical methods. This document provides detailed application notes and experimental protocols for plausible enzymatic reactions involving this compound, based on established activities of enzymes on structurally related compounds.
The primary enzymatic transformations explored herein are:
-
Nitrile Hydrolysis: The conversion of the 6-cyano group to a carboxylic acid or an amide, catalyzed by nitrilase or nitrile hydratase, respectively.
-
Decarboxylation: The removal of the 2-carboxylic acid group to yield 6-cyanopyridine, catalyzed by a decarboxylase.
-
Carboxylic Acid Reduction: The reduction of the 2-carboxylic acid group to an aldehyde, catalyzed by a carboxylic acid reductase (CAR).
These enzymatic reactions can be employed to synthesize novel pyridine derivatives with potential biological activities.
I. Enzymatic Nitrile Hydrolysis of the 6-Cyano Group
The hydrolysis of the nitrile group is a key reaction for the synthesis of pyridine carboxylic acids and amides. Nitrilases (EC 3.5.5.1) directly convert nitriles to carboxylic acids and ammonia, while nitrile hydratases (EC 4.2.1.84) convert nitriles to amides, which can be further hydrolyzed to carboxylic acids by amidases (EC 3.5.1.4).[1][2] Several microbial nitrilases, particularly from Rhodococcus, Aspergillus, and Fusarium species, have shown activity towards various cyanopyridines.[3][4][5][6]
Application Note:
The enzymatic hydrolysis of this compound can potentially yield two different products depending on the enzyme used:
-
Using a Nitrilase: Direct conversion to pyridine-2,6-dicarboxylic acid. This reaction is valuable for creating a di-acid scaffold.
-
Using a Nitrile Hydratase/Amidase system: Stepwise conversion to 6-carbamoylpyridine-2-carboxylic acid and subsequently to pyridine-2,6-dicarboxylic acid. The intermediate amide may be a desirable product in itself for certain applications.
The choice of enzyme and reaction conditions can be tuned to favor the formation of the acid or the amide. For instance, some nitrilases are known to produce amides as by-products, and this can be influenced by factors like pH and temperature.[3][7]
Proposed Experimental Protocol: Nitrilase-Catalyzed Hydrolysis
This protocol is adapted from studies on the hydrolysis of 3-cyanopyridine and 4-cyanopyridine by nitrilases from Rhodococcus sp. and Fusarium sp.[5][6]
1. Materials:
-
Substrate: this compound
-
Enzyme: Whole cells or purified nitrilase from Rhodococcus sp. (e.g., R. rhodochrous J1) or Fusarium sp. (e.g., F. solani O1)
-
Buffer: 50 mM Potassium phosphate buffer (pH 7.5 - 8.0)
-
Reaction Vessel: Temperature-controlled shaker incubator
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) with a C18 column.
2. Enzyme Preparation (Whole Cells): a. Cultivate the microbial strain (e.g., Rhodococcus sp.) in a suitable medium, often induced with a nitrile compound like propionitrile to enhance nitrilase expression.[5][8] b. Harvest the cells by centrifugation. c. Wash the cell pellet with phosphate buffer and resuspend to a desired concentration (e.g., 10 mg dry cell weight/mL).
3. Hydrolysis Reaction: a. In a 50 mL flask, prepare a 10 mL reaction mixture containing:
- 50 mM Potassium phosphate buffer (pH 8.0)
- 10 mM this compound (dissolved in a minimal amount of DMSO if necessary)
- 10 mg/mL (dry cell weight) of whole cells or an appropriate concentration of purified enzyme. b. Incubate the reaction mixture at 30-45°C with shaking (e.g., 200 rpm). c. Monitor the reaction progress by taking samples at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours). d. Stop the reaction by adding an equal volume of acetonitrile or by centrifugation to remove the cells, followed by acidification of the supernatant.
4. Product Analysis (HPLC): a. Analyze the supernatant by reverse-phase HPLC. b. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). c. Detection: UV at 254 nm. d. Quantify the substrate and product by comparing peak areas with standard curves.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the nitrilase-catalyzed hydrolysis of this compound, based on reported values for analogous substrates.
| Enzyme Source | Substrate | Product(s) | Conversion (%) | Yield (%) | Reaction Time (h) | Reference (Analogous Substrate) |
| Rhodococcus sp. NDB 1165 | This compound | Pyridine-2,6-dicarboxylic acid | >95 | >90 | 11 | [5] |
| Fusarium solani O1 | This compound | Pyridine-2,6-dicarboxylic acid | >90 | >85 | 24 | [3] |
| Aspergillus niger K10 | This compound | Pyridine-2,6-dicarboxylic acid, 6-Carbamoylpyridine-2-carboxylic acid | ~80 | ~70 (acid), ~10 (amide) | 24 | [3] |
Workflow Diagram
References
- 1. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrilase - Wikipedia [en.wikipedia.org]
- 3. Continuous hydrolysis of 4-cyanopyridine by nitrilases from Fusarium solani O1 and Aspergillus niger K10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Screening and characterization of a nitrilase with significant nitrile hydratase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Cyanopyridine-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Cyanopyridine-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Product Loss During Transfers: Mechanical loss of solid material during transfers. - Co-elution with Impurities: In column chromatography, incomplete separation of the product from impurities. - Product Solubility in Wash Solvents: The purified product may have some solubility in the cold solvent used for washing. - Incomplete Precipitation/Crystallization: The conditions for precipitation or recrystallization may not be optimal. | - Use a spatula to carefully scrape all solid from glassware. Rinse glassware with a minimal amount of the mother liquor or cold wash solvent to recover remaining product. - Optimize the mobile phase for better separation. Collect smaller fractions and analyze them by TLC or HPLC to identify pure fractions. - Ensure the wash solvent is ice-cold to minimize solubility. Use a minimal amount of solvent for washing. - If precipitating from an aqueous solution by acidification, ensure the pH is sufficiently low (pH 2-3). For recrystallization, allow ample time for cooling, and consider placing the solution in a freezer to maximize crystal formation. |
| Discolored Product (Yellow or Brown) | - Presence of Chromophoric Impurities: Residual starting materials or byproducts from the synthesis can be colored. - Degradation: The compound may be sensitive to heat, prolonged exposure to acid or base, or light. | - Consider a charcoal treatment. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before crystallization. - Minimize exposure to high temperatures during solvent evaporation by using a rotary evaporator at a moderate temperature. Avoid prolonged exposure to strong acidic or basic conditions. Store the compound in a dark, cool, and dry place. |
| Product "Oils Out" During Recrystallization | - Solvent Choice: The chosen solvent may be too poor for the compound, causing it to crash out of solution as a liquid phase rather than forming crystals. - Cooling Rate: Cooling the solution too rapidly can favor the formation of an oil over crystals. | - Use a solvent mixture. Dissolve the compound in a good solvent (e.g., ethanol) at an elevated temperature, and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly turbid. Allow the solution to cool slowly. - Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization. |
| Presence of 6-Carbamoylpyridine-2-carboxylic Acid Impurity | - Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis to the corresponding amide, especially under acidic or basic conditions, and at elevated temperatures.[1] | - During workup and purification, use mild pH conditions whenever possible. If an acid or base is required, minimize the exposure time and temperature. - Recrystallization or column chromatography can be used to separate the more polar amide byproduct from the desired carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect when working with this compound?
A1: The most common process-related impurity is 6-Carbamoylpyridine-2-carboxylic acid. This arises from the hydrolysis of the nitrile functional group. This hydrolysis can be catalyzed by the presence of acids or bases, particularly in aqueous solutions and at elevated temperatures. Careful control of pH and temperature during synthesis, workup, and purification is crucial to minimize the formation of this byproduct.
Q2: I am having trouble finding a suitable solvent for the recrystallization of this compound. What do you recommend?
A2: While specific literature on the recrystallization of this exact compound is scarce, a systematic approach based on the solubility of analogous compounds like picolinic acid can be effective. Picolinic acid is very soluble in water and moderately soluble in ethanol.[2][3][4] Therefore, a mixed solvent system is often a good starting point.
Recommended Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a small volume (0.5 mL) of a "good" solvent (e.g., ethanol, methanol, or acetone) and heat to dissolve the solid.
-
Slowly add a "poor" solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes persistently cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
A promising starting point would be an ethanol/water or methanol/water mixture.
Q3: My HPLC analysis shows multiple peaks. How can I effectively separate my product using column chromatography?
A3: Silica gel column chromatography is a suitable method for purifying this compound from impurities of different polarities. Due to the acidic nature of the carboxylic acid group, peak tailing can be an issue on standard silica gel.
General Guidance for Column Chromatography:
-
Stationary Phase: Standard silica gel (230-400 mesh) is a good starting point.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is commonly used. To improve the peak shape and reduce tailing of your acidic compound, it is highly recommended to add a small amount of acetic acid or formic acid (0.5-1%) to your mobile phase.
-
Gradient: Start with a low polarity mobile phase and gradually increase the polarity. For example, you could start with 10% ethyl acetate in hexanes and gradually increase to 50% or higher, depending on the polarity of the impurities.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Q4: How can I confirm the purity of my final product?
A4: The purity of your this compound can be assessed using a combination of techniques:
-
Melting Point: A sharp melting point range close to the literature value (if available) is indicative of high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting impurities. A single sharp peak on the chromatogram indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities. The absence of signals corresponding to starting materials or byproducts indicates high purity.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for purification by recrystallization. The optimal solvent system should be determined experimentally as described in the FAQs.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent system (e.g., ethanol/water). Add the solvent portion-wise with heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (a spatula tip) and gently boil the solution for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To encourage larger crystal growth, do not disturb the flask during this initial cooling phase.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent to dryness. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate + 0.5% acetic acid). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Analysis: Monitor the separation using TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General experimental workflows for purification.
Caption: Troubleshooting decision-making process.
References
Technical Support Center: Synthesis of 6-Cyanopyridine-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Cyanopyridine-2-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Selective Hydrolysis of 2,6-Dicyanopyridine
Issue 1: Incomplete reaction with significant recovery of starting material (2,6-Dicyanopyridine).
-
Question: My reaction has stopped, and I have a high percentage of unreacted 2,6-dicyanopyridine. What could be the cause?
-
Answer:
-
Insufficient Reaction Time or Temperature: The hydrolysis may not have been allowed to proceed to completion. Consider extending the reaction time or cautiously increasing the temperature.
-
Inadequate Base Concentration: The concentration of the base (e.g., NaOH or KOH) may be too low to effect complete hydrolysis. Ensure the molar ratio of base to the dinitrile is appropriate.
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Poor Solubility: 2,6-Dicyanopyridine may have limited solubility in the reaction medium. The addition of a co-solvent might be necessary to improve solubility and facilitate the reaction.
-
Issue 2: Formation of Pyridine-2,6-dicarboxylic acid as a major byproduct.
-
Question: My final product is contaminated with a significant amount of pyridine-2,6-dicarboxylic acid. How can I improve the selectivity of the mono-hydrolysis?
-
Answer:
-
Excessive Base or Harsh Conditions: Using a large excess of a strong base or high temperatures can lead to the hydrolysis of both nitrile groups. Carefully control the stoichiometry of the base (typically 1.0-1.2 equivalents).
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in the formation of the diacid. Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction once the desired product is maximized.
-
Issue 3: Presence of 6-Cyano-2-pyridinecarboxamide in the product mixture.
-
Question: I am observing an intermediate amide in my final product. How can I drive the reaction to the carboxylic acid?
-
Answer:
-
Incomplete Hydrolysis of the Amide: The intermediate amide is formed during the hydrolysis of the nitrile. To push the reaction to completion, you may need to increase the reaction temperature or extend the reaction time after the initial formation of the amide.
-
Insufficient Water: Ensure that there is an adequate amount of water present in the reaction mixture for the complete hydrolysis of the amide to the carboxylic acid.
-
Route 2: Oxidation of 6-Methyl-2-cyanopyridine
Issue 1: Low conversion of the starting material.
-
Question: The oxidation of 6-methyl-2-cyanopyridine is sluggish, and I'm recovering a large amount of starting material. What can I do?
-
Answer:
-
Weak Oxidizing Agent: The chosen oxidizing agent (e.g., KMnO4, SeO2) may not be potent enough under the current reaction conditions. Consider using a stronger oxidizing agent or adjusting the reaction temperature.
-
Catalyst Deactivation: If using a catalyst, it may have become deactivated. Ensure the catalyst is fresh and used in the correct proportion.
-
Phase Transfer Issues: In a multi-phasic system, inefficient mixing can limit the reaction rate. Ensure vigorous stirring to maximize the interfacial area.
-
Issue 2: Formation of 6-Formyl-2-cyanopyridine or 6-(Hydroxymethyl)-2-cyanopyridine.
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Question: My product is contaminated with the corresponding aldehyde or alcohol. How can I ensure complete oxidation to the carboxylic acid?
-
Answer:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent may be insufficient to fully oxidize the methyl group. Increase the molar equivalents of the oxidizing agent.
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Suboptimal Reaction Temperature: The temperature might be too low for the complete oxidation to the carboxylic acid. A controlled increase in temperature could favor the formation of the desired product.
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Reaction Time: The reaction may not have been run long enough for the complete conversion of the intermediate aldehyde or alcohol.
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Route 3: Dehydration of 6-Carbamoylpyridine-2-carboxylic Acid
Issue 1: High levels of unreacted starting material.
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Question: The dehydration of 6-carbamoylpyridine-2-carboxylic acid is not going to completion. What are the possible reasons?
-
Answer:
-
Ineffective Dehydrating Agent: The chosen dehydrating agent (e.g., POCl₃, SOCl₂) may not be suitable or may have degraded. Use a fresh, potent dehydrating agent.
-
Insufficient Temperature: The reaction may require higher temperatures to proceed efficiently.
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Presence of Water: Any moisture in the starting material or solvent will consume the dehydrating agent. Ensure all reagents and glassware are thoroughly dried.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The common byproducts depend on the synthetic route employed. The following table summarizes the potential byproducts for the three main synthetic pathways.
| Synthetic Route | Starting Material | Common Byproducts | Typical Impurity Range (%) |
| Selective Hydrolysis | 2,6-Dicyanopyridine | 2,6-Dicyanopyridine (unreacted) | 1-10% |
| Pyridine-2,6-dicarboxylic acid | 2-15% | ||
| 6-Cyano-2-pyridinecarboxamide | 1-5% | ||
| Oxidation | 6-Methyl-2-cyanopyridine | 6-Methyl-2-cyanopyridine (unreacted) | 1-15% |
| 6-Formyl-2-cyanopyridine | 2-10% | ||
| 6-(Hydroxymethyl)-2-cyanopyridine | 1-5% | ||
| Dehydration | 6-Carbamoylpyridine-2-carboxylic acid | 6-Carbamoylpyridine-2-carboxylic acid (unreacted) | 1-20% |
Q2: How can I purify the final product to remove these byproducts?
A2: Purification strategies depend on the nature of the impurities.
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Recrystallization: This is often effective for removing small amounts of impurities with different solubilities. A suitable solvent system needs to be determined empirically.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from byproducts with different polarities.
-
Acid-Base Extraction: For byproducts with different acidic or basic properties (e.g., separating the desired carboxylic acid from the neutral starting dinitrile), an acid-base extraction can be a powerful purification technique.
Q3: Are there any safety precautions I should be aware of during the synthesis?
A3: Yes, several safety precautions are crucial:
-
Cyanide Compounds: 2,6-Dicyanopyridine and other cyanide-containing reagents are highly toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.
-
Oxidizing Agents: Strong oxidizing agents can be hazardous and should be handled with care. Avoid contact with flammable materials.
-
Dehydrating Agents: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and react violently with water. Handle them in a fume hood and wear appropriate PPE.
Experimental Protocols
Protocol 1: Selective Mono-hydrolysis of 2,6-Dicyanopyridine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dicyanopyridine (1.0 eq.) in a suitable solvent mixture (e.g., ethanol/water).
-
Reagent Addition: Slowly add a solution of sodium hydroxide (1.0-1.2 eq.) in water to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully acidify with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Protocol 2: Oxidation of 6-Methyl-2-cyanopyridine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 6-methyl-2-cyanopyridine (1.0 eq.) in water.
-
Reagent Addition: Heat the suspension to 70-80°C and add potassium permanganate (KMnO₄) (2.0-3.0 eq.) portion-wise over a period of 1-2 hours, maintaining the temperature.
-
Reaction: After the addition is complete, continue heating and stirring until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the MnO₂ cake with hot water. Combine the filtrates and acidify with concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent.
Protocol 3: Dehydration of 6-Carbamoylpyridine-2-carboxylic Acid
This protocol is a general guideline and should be performed in a moisture-free environment.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-carbamoylpyridine-2-carboxylic acid (1.0 eq.) in a dry, inert solvent such as dichloromethane or chloroform.
-
Reagent Addition: Slowly add a dehydrating agent like phosphorus oxychloride (POCl₃) (1.5-2.0 eq.) or thionyl chloride (SOCl₂) to the suspension at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice. Extract the product with an organic solvent.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualization
Caption: Troubleshooting workflow for common byproducts in different synthetic routes of this compound.
Technical Support Center: 6-Cyanopyridine-2-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis of 6-Cyanopyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common methods involve either the hydrolysis of a dinitrile precursor or the cyanation of a pyridine ring. A key route is the dehydration of 6-Carbamoylpyridine-2-carboxylic acid using a dehydrating agent like phosphoryl chloride (POCl3)[1]. Another approach is the direct cyanation of pyridine derivatives, though this can be complex[2]. A third pathway involves the hydrolysis of 2,6-dicyanopyridine, where reaction conditions must be carefully controlled to achieve selective hydrolysis of only one nitrile group.
Q2: What is the most critical factor for achieving a high yield?
A2: Water content and temperature control are paramount. In reactions involving nitriles, unwanted hydrolysis is a major cause of yield loss. For instance, in syntheses starting from cyanopyridines, the presence of excess water, especially at elevated temperatures, can lead to the formation of pyridine-2-carboxamide or further hydrolysis to the dicarboxylic acid, reducing the yield of the desired mono-acid product[3].
Q3: How can I monitor the reaction's progress effectively?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods. For TLC, a mobile phase of ethyl acetate/hexane can typically provide good separation of starting materials, intermediates, and the final product. HPLC offers more quantitative tracking of the conversion of the starting material and the formation of byproducts.
Q4: What are the typical purification methods for the final product?
A4: The final product, this compound, is a solid. Purification is generally achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture or acetonitrile. If significant impurities persist, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion. | 1a. Extend the reaction time and monitor via TLC or HPLC until the starting material is consumed. 1b. Increase the reaction temperature in small increments (5-10°C), but be cautious of side reactions. |
| 2. Reagent Degradation: Dehydrating agents like POCl3 can degrade if exposed to moisture. | 2. Use freshly opened or properly stored reagents. Ensure all glassware is thoroughly dried before use. | |
| Formation of Byproducts | 1. Over-hydrolysis: In the hydrolysis of 2,6-dicyanopyridine, harsh conditions (high temperature, high base concentration) can lead to the formation of pyridine-2,6-dicarboxylic acid. | 1a. Reduce the reaction temperature. 1b. Use a stoichiometric amount of base (e.g., NaOH) rather than a large excess[4]. 1c. Carefully control the reaction time to halt the reaction after the first hydrolysis. |
| 2. Amide Formation: Incomplete dehydration of the amide precursor or hydrolysis of the nitrile can result in 6-carbamoylpyridine-2-carboxylic acid as a major impurity.[3] | 2a. Ensure a sufficient molar equivalent of the dehydrating agent (e.g., POCl3) is used. 2b. Conduct the reaction under strictly anhydrous conditions. | |
| Product is Difficult to Isolate/Purify | 1. Poor Precipitation/Crystallization: The product may be too soluble in the workup or crystallization solvent. | 1a. During acidic workup, cool the solution in an ice bath to maximize precipitation. 1b. If recrystallizing, try a different solvent system. Test solubility in various solvents to find an optimal one where the product is soluble when hot but sparingly soluble when cold. |
| 2. Oily Product: The presence of residual solvent or impurities can cause the product to oil out instead of crystallizing. | 2. After filtration, wash the solid product with a cold, non-polar solvent (like hexane or diethyl ether) to remove organic impurities. Ensure the product is thoroughly dried under vacuum. |
Reaction Condition Optimization
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes conditions for related cyanation and hydrolysis reactions, which can serve as a starting point for optimization.
| Substrate | Reagent / Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Cyanopyridine | 30% NaOH, then 30% HCl | Water, then Ethanol | 55 - 120 | 6 | 89.6 | [5] |
| 6-Carbamoylpyridine-2-carboxylic acid | Phosphoryl chloride (POCl3) | N/A (neat) | Reflux | 2 | Not specified | [1] |
| Pyridine | TMSCN, Tf2O, NMM | Chloroform | 60 | 20 | Varies | [6] |
| 3-Cyanopyridine | Sodium Hydroxide | Water | 60 - 140 | Not specified | High (Niacinamide) | [4] |
Key Experimental Protocols
Protocol 1: Synthesis via Dehydration of 6-Carbamoylpyridine-2-carboxylic acid
This protocol is based on the methodology for converting a carboxylic amide to a nitrile using phosphoryl chloride[1].
Materials:
-
6-Carbamoylpyridine-2-carboxylic acid
-
Phosphoryl chloride (POCl3)
-
Ice
-
Saturated sodium bicarbonate (NaHCO3) solution
-
3N Hydrochloric acid (HCl)
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-Carbamoylpyridine-2-carboxylic acid (1 equivalent).
-
Carefully add phosphoryl chloride (10-15 mL per 500 mg of starting material) to the flask in a fume hood.
-
Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexane).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a beaker. This step is highly exothermic and should be done with caution in a fume hood.
-
Neutralize the acidic solution by slowly adding saturated NaHCO3 solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization from an appropriate solvent.
Visualizations
Reaction Pathway
The diagram below illustrates a common synthetic route for producing this compound from its amide precursor.
Caption: Dehydration of an amide to a nitrile.
General Experimental Workflow
This flowchart outlines the typical steps from reaction setup to final product characterization.
Caption: Standard laboratory synthesis workflow.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting yield and purity.
References
- 1. This compound | 872602-74-9 [amp.chemicalbook.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. US20080039632A1 - Method of Making Cyanopyridines - Google Patents [patents.google.com]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
stability issues of 6-Cyanopyridine-2-carboxylic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Cyanopyridine-2-carboxylic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[1] This minimizes potential degradation from atmospheric moisture and oxygen. The compound is a white to light yellow solid, and any significant change in color or texture may indicate degradation.
Q2: What are the primary degradation pathways for this compound?
Based on the chemical structure and data from related compounds, the primary degradation pathways for this compound are anticipated to be:
-
Hydrolysis of the cyano group: The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds through an intermediate amide (6-carbamoylpyridine-2-carboxylic acid) to form the corresponding carboxylic acid (pyridine-2,6-dicarboxylic acid). Studies on similar cyanopyridines have demonstrated this sequential hydrolysis.
-
Decarboxylation: Picolinic acids can undergo decarboxylation, particularly at elevated temperatures, which would result in the loss of the carboxylic acid group to form 2-cyanopyridine.
-
Oxidation of the pyridine ring: The pyridine ring itself can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species. Aerobic degradation of picolinic acid, for instance, is initiated by an oxidative attack on the nitrogen-containing ring.
Q3: Is this compound sensitive to light?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low assay value or presence of impurities in starting material. | Improper storage leading to degradation. | Ensure the compound is stored at 2-8°C under an inert atmosphere and protected from light. Re-analyze the material before use. |
| Appearance of a new, more polar peak during HPLC analysis of a reaction in aqueous media. | Hydrolysis of the cyano group to the amide or carboxylic acid. | Confirm the identity of the new peak by mass spectrometry. If hydrolysis is confirmed, consider using anhydrous solvents and reagents for your reaction. |
| Loss of compound during a reaction performed at high temperature. | Thermal degradation, possibly through decarboxylation. | Attempt the reaction at a lower temperature. If high temperatures are necessary, monitor the reaction progress closely and minimize reaction time. Analyze for the presence of 2-cyanopyridine as a potential degradation product. |
| Inconsistent results in reactions involving oxidizing agents. | Oxidative degradation of the pyridine ring. | Use a minimal excess of the oxidizing agent and control the reaction temperature carefully. Consider performing the reaction under an inert atmosphere to minimize exposure to atmospheric oxygen. |
| Formation of unexpected byproducts during workup with acidic or basic aqueous solutions. | Acid or base-catalyzed hydrolysis of the cyano group. | Minimize the time the compound is in contact with acidic or basic aqueous solutions. Use mild acids or bases and maintain low temperatures during extractions and washes. |
Quantitative Stability Data (Illustrative)
Disclaimer: The following data is illustrative and intended to demonstrate how stability information would be presented. Specific experimental data for this compound is not publicly available.
Table 1: Summary of Forced Degradation Studies (Illustrative Data)
| Stress Condition | Condition Details | % Degradation (Illustrative) | Major Degradation Product(s) (Proposed) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | 15% | 6-Carbamoylpyridine-2-carboxylic acid, Pyridine-2,6-dicarboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 8h | 45% | Pyridine-2,6-dicarboxylic acid |
| Oxidative | 3% H₂O₂ at RT for 24h | 10% | Oxidized pyridine ring derivatives |
| Thermal | 80°C for 48h | 8% | 2-Cyanopyridine (from decarboxylation) |
| Photolytic | ICH Q1B conditions | 5% | Not determined |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water, 1:1 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.2 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points.
-
Neutralize the aliquots with an equivalent amount of 0.2 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Control: Incubate a solution of the compound in the solvent mixture at the same temperature to serve as a control.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Hydrolysis of Cyanopyridines to Pyridinecarboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of cyanopyridines to their corresponding pyridinecarboxylic acids.
Frequently Asked Questions (FAQs)
Q1: My hydrolysis reaction is incomplete, and I still have a significant amount of starting cyanopyridine. What are the common causes and solutions?
A1: Incomplete hydrolysis is a frequent issue. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: The hydrolysis of the nitrile group is often a slow process. Ensure your reaction has proceeded for a sufficient duration at the appropriate temperature. For base-catalyzed hydrolysis, temperatures can range from 50°C to 170°C, with reaction times from a few hours to over 12 hours.[1] Acid-catalyzed hydrolysis may also require elevated temperatures and prolonged reaction times.
-
Inadequate Mixing: If the reaction mixture is not homogenous, the reactants may not be in sufficient contact. Ensure efficient stirring throughout the reaction.
-
Catalyst Deactivation: In catalytic processes, the catalyst may lose activity over time. If you are using a heterogeneous catalyst, consider regeneration or using a fresh batch. For enzymatic hydrolysis, ensure the enzyme's optimal pH and temperature are maintained.
-
Incorrect Stoichiometry: The molar ratio of reagents is crucial. For base-catalyzed hydrolysis to the carboxylic acid, a stoichiometric excess of the base is often required.[1]
Q2: My main product is the pyridinecarboxamide, not the desired pyridinecarboxylic acid. How can I promote the complete hydrolysis of the amide intermediate?
A2: The hydrolysis of cyanopyridines proceeds through a pyridinecarboxamide intermediate. To favor the formation of the carboxylic acid, consider the following:
-
Increase Base Concentration: In base-catalyzed hydrolysis, a higher concentration of the base (e.g., sodium hydroxide) promotes the hydrolysis of the amide to the carboxylate salt.[1] A molar ratio of base to cyanopyridine of at least 50 equivalents of base per 100 equivalents of cyanopyridine is recommended for carboxylic acid formation.[1]
-
Elevate the Reaction Temperature: Higher temperatures generally favor the hydrolysis of the amide. For example, in the hydrolysis of 4-cyanopyridine, heating to 180°C resulted in the formation of isonicotinic acid, while lower temperatures favored the amide.[2]
-
Prolong the Reaction Time: The hydrolysis of the amide is the second step in the sequence and requires additional time.
-
Sufficient Water: Ensure enough water is present for the complete hydrolysis of both the nitrile and the intermediate amide. Two molecules of water are consumed for each cyano group converted to a carboxylic acid group.[1]
Q3: I am observing the formation of side products other than the amide. What could they be and how can I minimize them?
A3: Besides the intermediate amide, other side reactions can occur:
-
Decarboxylation: For certain isomers, such as 2-pyridinecarboxylic acid, decarboxylation can occur at high temperatures, leading to the formation of pyridine. For the hydrolysis of 2-cyanopyridine to the carboxylic acid, it is advisable to keep the maximum temperature below 135°C to prevent this.[1]
-
Polymerization: Under certain conditions, cyanopyridines can polymerize, especially in the presence of strong bases.
-
Ring Opening: In very harsh basic conditions, the pyridine ring itself can be susceptible to nucleophilic attack and ring-opening.
To minimize side products, carefully control the reaction temperature and the concentration of the base.
Q4: What are the recommended methods for purifying the final pyridinecarboxylic acid product?
A4: Purification of the pyridinecarboxylic acid from the reaction mixture typically involves the following steps:
-
Neutralization: After the reaction, the mixture is typically neutralized with an acid (for basic hydrolysis) or a base (for acidic hydrolysis) to precipitate the carboxylic acid.
-
Crystallization: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.
-
Sublimation: For some pyridinecarboxylic acids, like nicotinic acid, sublimation can be an effective purification technique to remove non-volatile impurities.
-
Extraction: Liquid-liquid extraction can be used to separate the product from the aqueous reaction mixture after neutralization.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Pyridinecarboxylic Acid | Incomplete hydrolysis of the cyanopyridine starting material. | Increase reaction time and/or temperature. Ensure proper stoichiometry of reagents. |
| Incomplete hydrolysis of the intermediate pyridinecarboxamide. | Increase the concentration of the acid or base catalyst. Prolong the reaction time. | |
| Formation of byproducts due to harsh reaction conditions. | Optimize reaction temperature and catalyst concentration to minimize side reactions like decarboxylation. | |
| Product loss during workup and purification. | Optimize the neutralization pH for maximum precipitation. Choose an appropriate recrystallization solvent. | |
| Presence of Pyridinecarboxamide Impurity | Insufficiently forcing reaction conditions to hydrolyze the amide. | Increase the molar ratio of the base to the cyanopyridine. Elevate the reaction temperature.[2] Extend the reaction duration. |
| Product is Difficult to Isolate from the Reaction Mixture | The product is highly soluble in the reaction solvent. | After neutralization, try to "salt out" the product by adding a saturated salt solution. Consider solvent extraction with a suitable organic solvent. |
| Formation of stable salts that are soluble in water. | Carefully adjust the pH to the isoelectric point of the pyridinecarboxylic acid to minimize its solubility. | |
| Inconsistent Results Between Batches | Variability in the quality of starting materials or reagents. | Use reagents from the same batch or ensure consistent purity. |
| Poor control over reaction parameters. | Implement strict control over temperature, time, and stirring rate. |
Experimental Protocols
Base-Catalyzed Hydrolysis of 4-Cyanopyridine to Isonicotinic Acid
This protocol is based on a reported method for the hydrolysis of 4-cyanopyridine.[1]
Materials:
-
4-Cyanopyridine
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl) for neutralization
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 4-cyanopyridine in water.
-
Add a solution of sodium hydroxide. A molar ratio of 4-cyanopyridine to NaOH of 1:1.5-1.75 has been reported for the formation of isonicotinic acid.[1]
-
Heat the reaction mixture to a temperature between 50°C and 80°C.[1]
-
Maintain the reaction at this temperature with constant stirring for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with hydrochloric acid to the isoelectric point of isonicotinic acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Acid-Catalyzed Hydrolysis of a Nitrile to a Carboxylic Acid (General Procedure)
This is a general procedure and may require optimization for specific cyanopyridines.
Materials:
-
Cyanopyridine
-
Concentrated Sulfuric Acid or Hydrochloric Acid
-
Deionized Water
-
Sodium Hydroxide or Ammonium Hydroxide for neutralization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add the cyanopyridine to an excess of aqueous acid (e.g., 50% H₂SO₄).
-
Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully neutralize the mixture with a base (e.g., concentrated ammonium hydroxide or a sodium hydroxide solution) until the pyridinecarboxylic acid precipitates.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent if necessary.
Quantitative Data Summary
Table 1: Base-Catalyzed Hydrolysis of Cyanopyridines
| Cyanopyridine Isomer | Base | Molar Ratio (Cyanopyridine:Base) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Cyanopyridine | NaOH | 1:(0.03-0.075) | 120-170 | - | Isonicotinamide | - | [1] |
| 2-Cyanopyridine | NaOH | 1:(0.03-0.20) | 100-130 | - | 2-Picolinamide | - | [1] |
| 4-Cyanopyridine | NaOH | 1:(1.5-1.75) | 50-80 | - | Isonicotinic acid | - | [1] |
| 3-Cyanopyridine | NH₃ | - | 107-109 | 12 | Nicotinamide & Niacin | - | [1] |
| 3-Cyanopyridine | NaOH | 100:1.1 | 116 (initial) | < 1 min | Nicotinamide | 96.04 | [1] |
Table 2: High-Temperature Water Hydrolysis of Cyanopyridines [3]
| Cyanopyridine Isomer | Temperature Range (°C) | Activation Energy (kJ/mol) | Primary Product(s) |
| 2-Cyanopyridine | 190-250 | 83.7 | 2-Pyridinecarboxamide, Picolinic Acid, Pyridine |
| 3-Cyanopyridine | 190-250 | 74.3 | 3-Pyridinecarboxamide, Nicotinic Acid |
| 4-Cyanopyridine | 190-250 | 40.3 | 4-Pyridinecarboxamide, Isonicotinic Acid |
Visualizations
Caption: General reaction pathway for the hydrolysis of cyanopyridines.
Caption: Troubleshooting logic for incomplete hydrolysis reactions.
References
analytical methods for detecting impurities in 6-Cyanopyridine-2-carboxylic acid
Welcome to the technical support center for the analysis of 6-Cyanopyridine-2-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in impurity detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in this compound?
A1: Impurities can originate from various sources, including the synthetic route, degradation, or storage. They are generally categorized as process-related impurities (unreacted starting materials, intermediates, by-products) and degradation products. Hydrolysis of the cyanopyridine can lead to the formation of pyridinecarboxamide or pyridinecarboxylic acid.[1][2]
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective technique for analyzing non-volatile, polar compounds like this compound and its impurities.[3][4] Gas Chromatography (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of the acidic analyte and related impurities.[5][6]
Q3: Why is controlling the pH of the mobile phase critical in HPLC analysis?
A3: this compound is an acidic compound. Controlling the mobile phase pH is crucial for achieving reproducible retention times and symmetrical peak shapes. The pH affects the ionization state of the carboxylic acid group, which in turn influences its interaction with the stationary phase. A consistent pH ensures a stable retention time.[7][8]
Analytical Methodologies & Protocols
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol provides a general framework for the analysis of this compound. Method optimization and validation are required for specific applications.
Experimental Workflow for HPLC Analysis
References
- 1. US20080039632A1 - Method of Making Cyanopyridines - Google Patents [patents.google.com]
- 2. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. pragolab.cz [pragolab.cz]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. agilent.com [agilent.com]
Validation & Comparative
comparing the reactivity of 6-Cyanopyridine-2-carboxylic acid with other pyridine carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 6-Cyanopyridine-2-carboxylic acid with other substituted pyridine carboxylic acids. The presence of a potent electron-withdrawing cyano group at the 6-position significantly influences the chemical behavior of the pyridine ring and the carboxylic acid moiety, making it a unique building block in medicinal chemistry and organic synthesis. This document outlines its reactivity in key chemical transformations, supported by available experimental data and established chemical principles.
Introduction to Reactivity
The reactivity of substituted pyridines is primarily governed by the electronic properties of their substituents. Electron-withdrawing groups, such as the cyano (-CN) group, decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and influencing the acidity of other functional groups. Conversely, electron-donating groups increase the ring's electron density, favoring electrophilic substitution.
This compound incorporates a strong electron-withdrawing cyano group, which is anticipated to enhance its reactivity in several key reactions compared to unsubstituted or electron-donating group-substituted pyridine carboxylic acids.
Acidity
The acidity of a pyridine carboxylic acid is a fundamental property that influences its reactivity. The pKa value is a quantitative measure of this acidity. The electron-withdrawing cyano group in this compound is expected to increase the acidity (lower the pKa) of the carboxylic acid and decrease the basicity of the pyridine nitrogen.
| Compound | Substituent at C6 | Predicted pKa |
| This compound | -CN | 3.08[1] |
| Pyridine-2-carboxylic acid (Picolinic Acid) | -H | 5.32 |
| 6-Methylpyridine-2-carboxylic acid | -CH₃ | 6.13 |
Note: The pKa values for Picolinic Acid and 6-Methylpyridine-2-carboxylic acid are established literature values for comparison.
The lower predicted pKa value for this compound suggests it is a stronger acid than picolinic acid and its derivatives with electron-donating groups. This increased acidity can be attributed to the stabilization of the carboxylate anion by the inductive effect of the cyano group.
Key Reactions and Reactivity Comparison
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the cyano group, makes this compound and its derivatives highly susceptible to nucleophilic aromatic substitution. The cyano group at the 6-position, along with the nitrogen atom, strongly activates the 2- and 4-positions towards nucleophilic attack.
Qualitative Reactivity Order for SNAr at the Pyridine Ring:
This compound derivatives > Pyridine-2-carboxylic acid derivatives > 6-Methylpyridine-2-carboxylic acid derivatives
dot
Caption: Relative reactivity of pyridine-2-carboxylic acid derivatives in SNAr.
Decarboxylation
The decarboxylation of pyridine-2-carboxylic acids is a well-studied reaction that is highly dependent on the substituents on the pyridine ring. The reaction typically proceeds through a zwitterionic intermediate. Studies on substituted picolinic acids have shown that both electron-withdrawing and electron-releasing groups at the 3-position can accelerate the rate of decarboxylation.[1][3]
While specific kinetic data for the decarboxylation of this compound is not available, the strong electron-withdrawing nature of the cyano group is expected to influence the stability of the intermediates and thus the reaction rate. The effect of a 6-substituent on the decarboxylation of picolinic acid has been noted to be less pronounced than that of a 3-substituent.
| Substituent at C3 | Effect on Decarboxylation Rate of Picolinic Acid |
| Electron-withdrawing | Accelerates |
| Electron-releasing | Accelerates |
Source: Based on studies of 3-substituted picolinic acids.[1][3]
dot
Caption: Decarboxylation pathway of pyridine-2-carboxylic acids.
Esterification (Nucleophilic Acyl Substitution)
The esterification of pyridine carboxylic acids is a nucleophilic acyl substitution reaction. The reactivity of the carboxylic acid towards nucleophilic attack by an alcohol is influenced by the electronic nature of the pyridine ring. The electron-withdrawing cyano group in this compound is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This should lead to faster reaction rates or higher yields under similar conditions compared to picolinic acid or derivatives with electron-donating groups.
Qualitative Reactivity Order for Esterification:
This compound > Pyridine-2-carboxylic acid > 6-Methylpyridine-2-carboxylic acid
Experimental Protocols
General Procedure for Fischer Esterification
This protocol is a general method for the esterification of pyridine carboxylic acids.
Materials:
-
Pyridine carboxylic acid (1.0 eq)
-
Alcohol (e.g., methanol, ethanol; used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the pyridine carboxylic acid in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation if necessary.
dot
Caption: Experimental workflow for Fischer esterification.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of an activated pyridine derivative with a nucleophile.
Materials:
-
Substituted pyridine (e.g., a chloro- or fluoro- derivative of the pyridine carboxylic acid ester) (1.0 eq)
-
Nucleophile (e.g., amine, alkoxide) (1.1 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Base (if necessary, e.g., K₂CO₃, Et₃N)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted pyridine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile and, if required, a base to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature and stir for the required time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Conclusion
This compound exhibits enhanced reactivity in several key chemical transformations due to the strong electron-withdrawing nature of the cyano group. It is a stronger acid and is predicted to be more reactive towards nucleophilic aromatic substitution and nucleophilic acyl substitution compared to picolinic acid and its derivatives bearing electron-donating groups. While direct quantitative comparative data is limited, the established principles of physical organic chemistry provide a solid framework for understanding and predicting its chemical behavior. This heightened reactivity makes this compound a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Further quantitative studies are warranted to fully elucidate the reaction kinetics and provide precise comparative data.
References
Comparative Biological Activity of 6-Cyanopyridine-2-carboxylic Acid Analogs in Cancer Research
A detailed guide for researchers and drug development professionals on the structure-activity relationships and performance of cyanopyridine-based compounds in oncology.
While specific experimental data on the biological activity of 6-Cyanopyridine-2-carboxylic acid is not extensively available in the public domain, a comprehensive analysis of its structurally related analogs provides significant insights into the potential of this chemical scaffold in cancer therapy. This guide offers a comparative overview of the biological activities of various cyanopyridine derivatives, focusing on their anticancer properties and mechanisms of action. The data presented is compiled from studies on closely related cyanopyridone and pyridopyrimidine compounds, which serve as valuable surrogates for understanding the structure-activity relationships (SAR) within this class of molecules.
Comparative Anticancer Activity of Cyanopyridine Analogs
The anticancer efficacy of several cyanopyridine derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. These tables highlight the impact of different structural modifications on cytotoxic activity.
Table 1: Cytotoxicity of 6-Amino-cyanopyridone and Pyridopyrimidine Derivatives
A study investigating a series of non-fused 6-amino-1,2-dihydropyridine-3,5-dicarbonitriles and fused 3,4,7,8-tetrahydropyrimidine-6-carbonitriles revealed their potential as anticancer agents. The compounds were evaluated against breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines using the MTT assay.[1][2]
| Compound | R | R' | Cell Line | IC50 (µM)[1][2] |
| 5a | H | H | MCF-7 | 1.77 ± 0.10 |
| HepG2 | 2.71 ± 0.15 | |||
| 5e | Cl | Cl | MCF-7 | 1.39 ± 0.08 |
| HepG2 | 10.70 ± 0.58 | |||
| 6b | Cl | - | MCF-7 | >50 |
| HepG2 | 2.68 ± 0.14 | |||
| 7b | Cl | CH3 | MCF-7 | 6.22 ± 0.34 |
| HepG2 | 19.58 ± 1.06 | |||
| Taxol (Standard) | - | - | MCF-7 | 8.48 ± 0.46 |
| HepG2 | 14.60 ± 0.79 |
Note: Lower IC50 values indicate higher potency.
The data indicates that the non-fused cyanopyridone derivatives (5a and 5e) generally exhibit greater potency against the MCF-7 cell line compared to the fused pyridopyrimidine analogs (6b and 7b).[1][2] Notably, the addition of chloro substituents on the phenyl ring (compound 5e) enhanced the activity against MCF-7 cells.[1]
Table 2: Cytotoxicity of 3-Cyanopyridinone and 3-Cyanopyridine Derivatives
Another study focused on 3-cyanopyridinone and 3-cyanopyridine derivatives demonstrated their efficacy against a panel of cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and prostate cancer (PC-3).[3][4][5]
| Compound | X | R | Cell Line | IC50 (µM)[3][5] |
| 3a | O | H | HepG-2 | 25.11 ± 1.21 |
| 4a | Cl | H | HepG-2 | 15.42 ± 0.75 |
| 3c | O | OCH3 | HepG-2 | 18.73 ± 0.91 |
| 4c | Cl | OCH3 | HepG-2 | 8.02 ± 0.38 |
| 3d | O | Cl | HepG-2 | 16.29 ± 0.80 |
| 4d | Cl | Cl | HepG-2 | 6.95 ± 0.34 |
| 5-FU (Standard) | - | - | HepG-2 | 9.42 ± 0.46 |
Note: 5-FU refers to 5-Fluorouracil, a standard chemotherapy agent.
This dataset suggests that the 2-chloro-3-cyanopyridine derivatives (4a, 4c, 4d) are generally more potent than their 2-hydroxy-3-cyanopyridinone counterparts (3a, 3c, 3d) against the HepG-2 cell line.[3][5]
Inhibition of Key Signaling Pathways
The anticancer activity of these cyanopyridine analogs is often attributed to their ability to inhibit specific signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Dual Inhibition of VEGFR-2 and HER-2
Several potent cyanopyridone derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2] Both VEGFR-2 and HER-2 are receptor tyrosine kinases that play pivotal roles in tumor growth and progression. Their simultaneous inhibition represents a promising strategy for cancer treatment.
Below is a diagram illustrating the simplified signaling pathways of VEGFR-2 and HER-2 and the point of inhibition by the cyanopyridine analogs.
Caption: Dual inhibition of VEGFR-2 and HER-2 signaling pathways by cyanopyridone analogs.
Pim-1 Kinase Inhibition
A separate class of 3-cyanopyridine derivatives has been shown to target Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival and proliferation.[3]
The following diagram outlines the Pim-1 signaling pathway and its inhibition.
Caption: Inhibition of the Pim-1 kinase signaling pathway by 3-cyanopyridine analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of cyanopyridine analogs.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow Diagram:
Caption: General workflow of the MTT assay for cytotoxicity testing.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10^4 to 1x10^5 cells/mL and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the cyanopyridine derivatives.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the cyanopyridine analogs against specific kinases like VEGFR-2, HER-2, and Pim-1 is determined using in vitro kinase assay kits.
General Protocol:
-
Reagent Preparation: Recombinant human kinase, substrate, and ATP are prepared in a kinase assay buffer.
-
Compound Addition: The cyanopyridine analogs are added to the wells of a 96-well plate at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: A detection reagent (e.g., containing an antibody that recognizes the phosphorylated substrate) is added.
-
Signal Measurement: The resulting signal (e.g., luminescence or fluorescence) is measured using a plate reader. The signal is inversely proportional to the kinase activity.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Conclusion
The available data on cyanopyridine analogs strongly suggest that this chemical class holds significant promise for the development of novel anticancer agents. The structure-activity relationships highlighted in this guide indicate that modifications to the cyanopyridine scaffold, such as the nature and position of substituents, can profoundly influence their cytotoxic potency and target selectivity. The demonstrated ability of certain analogs to dually inhibit key oncogenic pathways like VEGFR-2 and HER-2, or to target other critical kinases such as Pim-1, provides a solid rationale for their further investigation. While direct experimental data for this compound is needed to definitively position it within this landscape, the comparative analysis of its close relatives offers valuable direction for future research and drug discovery efforts in oncology.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis and characterization of 6-Cyanopyridine-2-carboxylic acid derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic and Physicochemical Properties
In the landscape of pharmaceutical research and materials science, pyridine carboxylic acids and their derivatives are pivotal building blocks. Among these, cyanopyridine carboxylic acids are of particular interest due to the combined electronic effects of the electron-withdrawing cyano and carboxylic acid groups on the pyridine ring. This guide provides a comprehensive spectroscopic and physicochemical comparison of 6-cyanopyridine-2-carboxylic acid and its structural isomers, 4-cyanopyridine-2-carboxylic acid and 5-cyanopyridine-2-carboxylic acid. The data presented herein, including detailed experimental protocols and visual workflows, is intended to aid in the unambiguous identification, characterization, and selection of these compounds for various research and development applications.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental aspect of compound characterization begins with its physical properties. The following table summarizes the key physicochemical data for this compound and its isomers.
| Property | This compound | 4-Cyanopyridine-2-carboxylic Acid[1] | 5-Cyanopyridine-2-carboxylic Acid[2] |
| Molecular Formula | C₇H₄N₂O₂ | C₇H₄N₂O₂ | C₇H₄N₂O₂ |
| Molecular Weight | 148.12 g/mol | 148.12 g/mol | 148.12 g/mol |
| CAS Number | 872602-74-9 | 640296-19-1 | 53234-55-2 |
| Melting Point (°C) | Not available | Not available | 210-215 |
Spectroscopic Characterization: Unambiguous Identification
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. This section provides a detailed comparison of the expected spectroscopic signatures for this compound and its isomers based on established principles and data from analogous compounds.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) of the pyridine ring protons are highly sensitive to the positions of the cyano and carboxylic acid substituents.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Proton | This compound (Predicted) | 4-Cyanopyridine-2-carboxylic Acid (Predicted) | 5-Cyanopyridine-2-carboxylic Acid (Predicted) |
| H3 | ~8.3-8.5 | ~8.9-9.1 | ~8.4-8.6 |
| H4 | ~8.1-8.3 | - | ~9.2-9.4 |
| H5 | ~8.0-8.2 | ~8.7-8.9 | - |
| H6 | - | ~8.8-9.0 | ~9.0-9.2 |
| -COOH | ~13.0-14.0 (broad) | ~13.0-14.0 (broad) | ~13.0-14.0 (broad) |
Note: These are estimated values based on the known effects of cyano and carboxylic acid groups on the pyridine ring. Actual values may vary.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyridine ring and the nitrile and carboxyl groups are distinct for each isomer.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Carbon | This compound (Predicted) | 4-Cyanopyridine-2-carboxylic Acid (Predicted) | 5-Cyanopyridine-2-carboxylic Acid (Predicted) |
| C2 (-COOH) | ~164-166 | ~164-166 | ~164-166 |
| C3 | ~128-130 | ~125-127 | ~123-125 |
| C4 (-CN) | ~138-140 | ~118-120 | ~140-142 |
| C5 | ~125-127 | ~152-154 | ~110-112 |
| C6 (-CN) | ~150-152 | ~151-153 | ~154-156 |
| -CN | ~116-118 | ~116-118 | ~116-118 |
Note: These are estimated values. The chemical shifts of the quaternary carbons (C2, C4, C5, C6) can be particularly sensitive to the substitution pattern.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of the carboxylic acid and cyano groups are key identifiers.
Table 3: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Expected) | Alternative Compounds (General Range) |
| O-H stretch (Carboxylic acid) | 3200-2500 (broad) | 3300-2500 (broad)[3] |
| C-H stretch (Aromatic) | 3100-3000 | 3100-3000 |
| C≡N stretch (Nitrile) | 2240-2220 | 2260-2220[3] |
| C=O stretch (Carboxylic acid) | 1725-1700 | 1725-1700 (dimer), 1760 (monomer)[3] |
| C=N, C=C stretch (Pyridine ring) | 1600-1450 | 1600-1450 |
| C-O stretch (Carboxylic acid) | 1320-1210 | 1320-1210 |
| O-H bend (Carboxylic acid) | 950-910 | 950-910 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 4: Expected Mass Spectrometry Fragmentation
| Ion | This compound (Expected m/z) | Fragmentation Pathway |
| [M]⁺• | 148 | Molecular Ion |
| [M-OH]⁺ | 131 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 103 | Loss of carboxyl group |
| [M-HCN]⁺• | 121 | Loss of hydrogen cyanide |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the cyanopyridine carboxylic acid isomer in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire at least 16 scans.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire at least 1024 scans.
-
Set the spectral width to cover a range of 0-200 ppm.
-
Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Perform a background subtraction.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for electrospray ionization (ESI).
-
Ionization: Use Electron Ionization (EI) for volatile samples or ESI for less volatile samples.
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500. For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) mass analyzer to determine the exact mass and elemental composition.
Visualizing the Workflow
To aid in understanding the logical flow of spectroscopic analysis, the following diagrams illustrate a typical experimental workflow and a conceptual signaling pathway where such a molecule might be involved.
References
A Comparative Guide to the Anticancer Activity of Cyanopyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the anticancer activity of cyanopyridone derivatives, offering a comparative analysis of their performance against various cancer cell lines. The information is supported by experimental data from recent studies, detailed methodologies for key experiments, and visualizations of the associated signaling pathways.
Data Presentation: In Vitro Cytotoxicity of Cyanopyridone Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various cyanopyridone derivatives against several human cancer cell lines. This data, gathered from multiple studies, highlights the potent and, in some cases, selective anticancer activity of this class of compounds.
Table 1: Cytotoxicity (IC50, µM) of Non-fused Cyanopyridone Derivatives
| Compound | MCF-7 (Breast) | HepG2 (Liver) | PC-3 (Prostate) | HCT-116 (Colon) | A-549 (Lung) | Reference Drug |
| 5a | 1.77 ± 0.10 | 2.71 ± 0.15 | - | - | - | Taxol |
| 5e | 1.39 ± 0.08 | - | - | - | - | Taxol |
| 6b | - | 2.68 | - | - | - | Taxol |
| 4c | 15.74 ± 0.78 | 8.02 ± 0.38 | 13.64 ± 0.67 | 7.15 ± 0.35 | - | 5-FU |
| 4d | - | 6.95 ± 0.34 | - | 8.35 ± 0.42 | - | 5-FU |
| 11a | - | - | - | - | 9.24 | Cisplatin (11.76) |
| 16a | - | 6.45 | - | - | - | Cisplatin |
| 7h | 1.89 | - | - | - | - | Doxorubicin (11.49) |
| 8f | 1.69 | - | - | - | - | Doxorubicin (11.49) |
| 7b | - | - | - | - | <10.5 | Doxorubicin |
| 8a | - | - | - | - | <10.5 | Doxorubicin |
| 10n | - | 5.9 (Huh7) | - | - | - | - |
MCF-7: Human Breast Adenocarcinoma Cell Line; HepG2: Human Hepatocellular Carcinoma Cell Line; PC-3: Human Prostate Cancer Cell Line; HCT-116: Human Colorectal Carcinoma Cell Line; A-549: Human Lung Carcinoma Cell Line; Huh7: Human Hepatocellular Carcinoma Cell Line. 5-FU: 5-Fluorouracil.[1][2][3][4]
Table 2: Cytotoxicity (IC50, µM) of 3-Cyanopyridine Derivatives as Survivin Inhibitors
| Compound | PC-3 (Prostate) | MDA-MB-231 (Breast) | HepG2 (Liver) | Reference Drug (5-FU) |
| 5c | - | - | - | Promising, nearly half of 5-FU |
| 5e | Twice the activity of 5-FU | 2.6-fold the activity of 5-FU | Comparable to 5-FU | - |
MDA-MB-231: Human Breast Adenocarcinoma Cell Line.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of the anticancer activity of cyanopyridone derivatives are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well flat-bottom microplate at a density of 5 × 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the cyanopyridone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[1][6]
Protocol:
-
Cell Treatment: Seed cells and treat with the cyanopyridone derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and wash with serum-containing media.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both.
Western Blot Analysis
Western blotting is used to detect and quantify the expression of specific proteins involved in signaling pathways.
Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then detected using specific primary antibodies against the target protein and enzyme-linked secondary antibodies.
Protocol:
-
Protein Extraction: Treat cells with the cyanopyridone derivatives. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-STAT3, anti-survivin, anti-β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imaging system. Band intensities can be quantified using image analysis software.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows and signaling pathways modulated by cyanopyridone derivatives.
Experimental Workflows
Caption: General workflows for MTT, Apoptosis, and Western Blot assays.
Signaling Pathways
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. docs.abcam.com [docs.abcam.com]
A Comparative Guide to Catalysts for Cyanopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyanopyridines are a pivotal class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthesis of these intermediates is a key focus in chemical research and development. This guide provides an objective comparison of various catalytic systems for cyanopyridine synthesis, supported by experimental data, detailed protocols, and visual representations of synthetic pathways and workflows.
Performance Comparison of Catalytic Systems
The synthesis of cyanopyridines can be broadly categorized into two primary strategies: the ammoxidation of picolines and the construction of the pyridine ring via multicomponent reactions. Other notable methods include palladium-catalyzed cyanation and the Rosenmund-von Braun reaction. The following tables summarize the performance of representative catalysts for these key synthetic routes.
Ammoxidation of 3-Picoline to 3-Cyanopyridine
This vapor-phase catalytic reaction is a major industrial route for producing 3-cyanopyridine (nicotinonitrile). Vanadium-based catalysts are predominantly used, often supported on metal oxides to enhance their activity and stability.
| Catalyst | Support | Promoters | Temperature (°C) | 3-Picoline Conversion (%) | 3-Cyanopyridine Selectivity (%) | 3-Cyanopyridine Yield (%) |
| V₂O₅ | TiO₂ (anatase) | - | 380 | >95 | ~85 | ~83.5[1] |
| V₂O₅ | γ-Al₂O₃ | MoO₃ | 365 | Not specified | Not specified | ~76[2] |
| V₂O₅ | MgF₂ | - | 400 | ~85 | ~93 | Not specified |
| V₂O₅ | α-Al₂O₃ | - | Not specified | High | High | Not specified[3] |
| Vanadium-Titanium-Antimony | - | - | Not specified | 97 | Not specified | 68[1] |
Multicomponent Synthesis of 2-Amino-3-cyanopyridines
This approach offers a highly efficient, atom-economical route to substituted 2-amino-3-cyanopyridines from simple starting materials. A variety of catalysts, including magnetically recoverable and nanostructured materials, have been developed for this transformation.
| Catalyst | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) |
| SrFe₁₂O₁₉ (magnetic nanoparticles) | Aromatic aldehydes, acetophenone derivatives, malononitrile, ammonium acetate | Solvent-free, 100°C | 30-50 min | 90-97[4] |
| Na₂CaP₂O₇ (nanostructured) | Aromatic aldehydes, malononitrile, methyl ketones/cyclohexanone, ammonium acetate | Solvent-free, 80°C | 30 min | 84-94[5][6][7][8] |
| Fe₃O₄@THAM-Mercaptopyrimidine (magnetic nanoparticles) | Aromatic aldehydes, acetophenone derivatives, malononitrile, ammonium acetate | Solvent-free, 70°C | Not specified | 75-97[9] |
| Microwave-assisted (catalyst-free) | Aromatic aldehydes, methyl ketones, malononitrile, ammonium acetate | Solvent-free, microwave irradiation | 7-9 min | 72-86[10] |
Other Synthetic Routes
| Synthetic Route | Catalyst/Reagent | Starting Material | Reaction Conditions | Yield (%) |
| Palladium-Catalyzed Cyanation | Palladium acetate, Potassium ferrocyanide | 3-Chloropyridine | 1,4-dioxane, 100°C | 84[11] |
| Rosenmund-von Braun Reaction | Copper(I) cyanide (CuCN), L-proline | Aryl bromides/iodides | 80-120°C | Good to excellent |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of catalytic processes. Below are representative experimental protocols for two of the major synthetic routes.
General Procedure for Ammoxidation of 3-Picoline
The ammoxidation of 3-picoline is typically carried out in a fixed-bed flow reactor.
-
Catalyst Preparation: The catalyst (e.g., V₂O₅/TiO₂) is prepared by impregnating the support (TiO₂) with a solution of the vanadium precursor (e.g., ammonium metavanadate). The impregnated support is then dried and calcined at high temperatures (e.g., 400-500°C) to obtain the final catalyst.
-
Catalytic Reaction: A known amount of the catalyst is packed into a stainless-steel reactor. The reactor is heated to the desired reaction temperature (e.g., 380°C). A gaseous mixture of 3-picoline, ammonia, air (as the oxygen source), and an inert gas (e.g., nitrogen) is fed into the reactor at a specific space velocity.
-
Product Analysis: The reactor effluent is cooled to condense the liquid products. The products are then analyzed by gas chromatography (GC) to determine the conversion of 3-picoline and the selectivity to 3-cyanopyridine and other byproducts.
General Procedure for One-Pot Synthesis of 2-Amino-3-cyanopyridines using Na₂CaP₂O₇
This solvent-free method provides a green and efficient route to highly substituted cyanopyridines.[5][6][7][12]
-
Reactant Mixture: In a reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), ketone (e.g., acetophenone) (1 mmol), and ammonium acetate (1.5 mmol).
-
Catalyst Addition: Add the nanostructured Na₂CaP₂O₇ catalyst (e.g., 0.05 g) to the reactant mixture.
-
Reaction: Heat the mixture at 80°C under solvent-free conditions. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethanol to the solid residue and stir.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure 2-amino-3-cyanopyridine derivative. The catalyst can often be recovered and reused.
Visualizing Synthetic Pathways and Workflows
Graphical representations of reaction pathways and experimental setups can aid in understanding the complex relationships between reactants, catalysts, and products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Dispersion and 3-picoline ammoxidation investigation of V2O5/α-Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Nano-Structured Na2CaP2O7: a New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity[v1] | Preprints.org [preprints.org]
- 9. orgchemres.org [orgchemres.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Purity Assessment of Synthesized 6-Cyanopyridine-2-carboxylic Acid
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comparative analysis of key analytical techniques for assessing the purity of 6-Cyanopyridine-2-carboxylic acid, a valuable building block in medicinal chemistry. We present detailed experimental protocols and supporting data to facilitate an objective comparison of methodologies.
Introduction to Purity Assessment
This compound is a bifunctional molecule incorporating both a nitrile and a carboxylic acid group, making it a versatile scaffold for the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicological concerns. Therefore, robust analytical methods are required to detect and quantify any process-related impurities or degradation products.
The most common route to this compound involves the hydrolysis of a dinitrile precursor or the oxidation of a corresponding methyl or hydroxymethylpyridine, followed by the introduction of the cyano group. A potential key impurity arising from incomplete hydrolysis of a nitrile precursor is the corresponding amide, 6-carbamoylpyridine-2-carboxylic acid. Unreacted starting materials also represent a common source of impurities.
This guide will compare three principal analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparison of Analytical Methods
A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected impurities, and the available instrumentation.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity (% area), detection and quantification of impurities, retention time. | High sensitivity and resolution, well-established for purity determination, can be coupled with MS for peak identification. | Requires method development, potential for on-column degradation of sensitive compounds.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with distinct chemical shifts, quantitative analysis (qNMR). | Provides detailed structural information, non-destructive, can identify unknown impurities. | Lower sensitivity compared to HPLC, complex mixtures can lead to overlapping signals. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation of the main compound and impurities. | High sensitivity and specificity, can be coupled with chromatography for enhanced separation and identification. | Typically provides qualitative or semi-quantitative data unless used with an isotope-labeled internal standard. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for the purity analysis of this compound. Optimization may be necessary depending on the specific HPLC system and column used.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. A typical gradient could be:
-
0-1 min: 5% Acetonitrile
-
1-10 min: Gradient from 5% to 95% Acetonitrile
-
10-12 min: 95% Acetonitrile
-
12-13 min: Gradient from 95% to 5% Acetonitrile
-
13-15 min: 5% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 255 nm.[2]
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. The aromatic protons of the pyridine ring are expected to appear in the downfield region (δ 7.5-9.0 ppm). The carboxylic acid proton will likely appear as a broad singlet at a chemical shift greater than 10 ppm.[3]
-
Purity Assessment: The presence of unexpected signals may indicate impurities. The integration of signals corresponding to the main compound versus those of impurities can provide a semi-quantitative estimate of purity. For accurate quantification, Quantitative NMR (qNMR) with a certified internal standard is required.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Both positive and negative ion modes should be evaluated. For a carboxylic acid, negative ion mode is often preferred, detecting the [M-H]⁻ ion.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from an HPLC separation (LC-MS). The expected mass for the [M-H]⁻ ion of this compound (C₇H₄N₂O₂) is approximately 147.02 g/mol .
Quantitative Data Summary
The following table presents hypothetical data from the HPLC analysis of a synthesized batch of this compound compared to a reference standard.
| Compound | Retention Time (min) | Peak Area | % Area |
| Reference Standard | |||
| This compound | 5.2 | 1,250,000 | 99.8 |
| Synthesized Batch | |||
| Impurity 1 (e.g., 6-carbamoylpyridine-2-carboxylic acid) | 4.1 | 15,000 | 1.2 |
| This compound | 5.2 | 1,220,000 | 97.6 |
| Impurity 2 (Unidentified) | 6.5 | 10,000 | 0.8 |
| Impurity 3 (Unidentified) | 7.8 | 5,000 | 0.4 |
Visualizations
References
Navigating the Biological Landscape of Cyanopyridine Derivatives: A Comparative Guide
While the specific mechanism of action for 6-Cyanopyridine-2-carboxylic acid in biological systems remains largely uncharacterized in publicly available scientific literature, the broader family of cyanopyridine derivatives has been extensively studied, revealing a diverse range of biological activities. This guide provides a comparative analysis of the mechanisms of action for structurally related cyanopyridine compounds, supported by experimental data, to offer researchers and drug development professionals a valuable reference for this important class of molecules.
This guide will focus on three prominent mechanisms of action exhibited by cyanopyridine derivatives: dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), inhibition of Pim-1 Kinase, and inhibition of Carbonic Anhydrases.
Dual VEGFR-2/HER-2 Inhibition by Cyanopyridone Derivatives
A significant area of research has focused on cyanopyridone derivatives as potent anti-cancer agents that function by simultaneously inhibiting VEGFR-2 and HER-2. Both are receptor tyrosine kinases that play crucial roles in tumor angiogenesis, proliferation, and survival. The dual inhibition is thought to offer a synergistic anti-tumor effect and potentially overcome drug resistance.
Mechanism of Action
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Upon binding its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades (primarily the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways) that promote endothelial cell proliferation, migration, and survival.
HER-2 is a member of the epidermal growth factor receptor family. Its overexpression or amplification is a driving factor in several cancers, particularly breast cancer. HER-2 activation leads to the initiation of signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.
Cyanopyridone derivatives have been shown to be ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of both VEGFR-2 and HER-2. This binding event prevents the phosphorylation and subsequent activation of the receptors, thereby blocking the downstream signaling pathways and inhibiting cancer cell growth and angiogenesis.
Comparative Performance Data
The following table summarizes the in vitro inhibitory activities of representative cyanopyridone derivatives against VEGFR-2 and HER-2, as well as their cytotoxic effects on cancer cell lines.
| Compound | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 5a | VEGFR-2 | 0.25 ± 0.01 | MCF-7 | 1.77 ± 0.10 | Taxol | 8.48 ± 0.46 |
| HER-2 | 0.38 ± 0.02 | HepG2 | 2.71 ± 0.15 | 14.60 ± 0.79 | ||
| Compound 5e | VEGFR-2 | 0.18 ± 0.01 | MCF-7 | 1.39 ± 0.08 | Taxol | 8.48 ± 0.46 |
| HER-2 | 0.29 ± 0.01 | HepG2 | 10.70 ± 0.58 | 14.60 ± 0.79 | ||
| Sorafenib | VEGFR-2 | 0.09 | - | - | - | - |
| Neratinib | HER-2 | 0.059 | - | - | - | - |
Data for compounds 5a and 5e are from a study on novel cyanopyridone derivatives.[1] Sorafenib and Neratinib are included as established reference inhibitors for VEGFR-2 and HER-2, respectively.[2][3][4]
Experimental Protocols
VEGFR-2/HER-2 Kinase Assay (Luminescence-based - ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup: In a 96-well plate, combine the recombinant human VEGFR-2 or HER-2 kinase, a suitable substrate (e.g., Poly (Glu,Tyr) 4:1), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 45-60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase/luciferin reaction, producing a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Normalize the data to controls (0% inhibition with DMSO and 100% inhibition with no enzyme or a potent inhibitor). Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Pim-1 Kinase Inhibition by 3-Cyanopyridine Derivatives
Another important class of cyanopyridine derivatives demonstrates potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase that is a key regulator of cell cycle progression, survival, and apoptosis. Pim-1 is overexpressed in various cancers, making it an attractive therapeutic target.
Mechanism of Action
Pim-1 kinase phosphorylates a number of downstream targets, including the pro-apoptotic protein BAD, leading to its inactivation and promoting cell survival. By inhibiting Pim-1, 3-cyanopyridine derivatives prevent the phosphorylation of its substrates, thereby promoting apoptosis and inhibiting tumor growth. These compounds typically act as ATP-competitive inhibitors.
Comparative Performance Data
The following table presents the in vitro Pim-1 kinase inhibitory activity and cytotoxicity of selected 3-cyanopyridine derivatives.
| Compound | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 4b | Pim-1 | 0.56 ± 0.03 | HCT-116 | 10.11 ± 0.51 | 5-FU | 8.01 ± 0.39 |
| Compound 4c | Pim-1 | 0.56 ± 0.03 | HCT-116 | 7.15 ± 0.35 | 5-FU | 8.01 ± 0.39 |
| Compound 4d | Pim-1 | 0.46 ± 0.02 | HePG2 | 6.95 ± 0.34 | 5-FU | 9.42 ± 0.46 |
| Staurosporine | Pim-1 | ~0.0167 | - | - | - | - |
Data for compounds 4b, 4c, and 4d are from a study on cyanopyridine-based Pim-1 inhibitors.[5][6] 5-Fluorouracil (5-FU) and Staurosporine are included as reference compounds.[7]
Experimental Protocols
Pim-1 Kinase Assay (Luminescence-based - ADP-Glo™ Assay)
The protocol is analogous to the one described for VEGFR-2/HER-2, with the following specific components:
-
Reaction Components: Recombinant human Pim-1 kinase, a specific substrate peptide (e.g., S6Ktide), and the test 3-cyanopyridine derivatives.
-
The subsequent steps of reaction initiation with ATP, termination with ADP-Glo™ Reagent, signal generation with Kinase Detection Reagent, and data analysis to determine IC50 values are performed as described previously.
Carbonic Anhydrase Inhibition by 2-Amino-3-cyanopyridine Derivatives
Certain 2-amino-3-cyanopyridine derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a role in various physiological processes. CA inhibitors are used as diuretics and in the treatment of glaucoma.
Mechanism of Action
Carbonic anhydrases have a zinc ion at their active site, which is crucial for their catalytic activity. 2-Amino-3-cyanopyridine derivatives are thought to inhibit CAs by coordinating to this zinc ion, thereby blocking the enzyme's function.
Comparative Performance Data
The following table shows the inhibitory activity of representative 2-amino-3-cyanopyridine derivatives against two human carbonic anhydrase isoforms, hCA I and hCA II.
| Compound | Target | Ki (µM) | Reference Compound | Reference Ki (µM) |
| Compound 7b | hCA I | 112.44 | Acetazolamide | ~1.0 (IC50) |
| hCA II | 2.56 | |||
| Compound 7d | hCA I | 2.84 | Acetazolamide | ~1.0 (IC50) |
| hCA II | 31.17 |
Data for compounds 7b and 7d are from a study on 2-amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors.[8] Acetazolamide is a well-known clinical carbonic anhydrase inhibitor.[9]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Colorimetric - Esterase Activity)
This assay measures the esterase activity of carbonic anhydrase.
-
Reagent Preparation: Prepare a solution of the CA enzyme, the test inhibitor at various concentrations, and a p-nitrophenyl acetate (pNPA) substrate solution in an appropriate buffer.
-
Assay Procedure: In a 96-well plate, add the CA enzyme and the test inhibitor. Incubate for a short period to allow for inhibitor binding.
-
Initiation: Start the reaction by adding the pNPA substrate.
-
Measurement: Monitor the increase in absorbance at 405 nm over time using a microplate reader. The hydrolysis of pNPA by CA produces p-nitrophenol, which is a yellow-colored product.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 or Ki value.
General Experimental Protocol for Cytotoxicity Assessment
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cyanopyridine derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[10][11][12][13][14]
Conclusion
This guide provides a comparative overview of the established mechanisms of action for several classes of cyanopyridine derivatives, highlighting their potential as kinase and carbonic anhydrase inhibitors. While direct experimental data for this compound is currently lacking, the information presented herein on structurally similar compounds offers a valuable foundation for researchers initiating studies on this specific molecule. The provided experimental protocols serve as a starting point for the biological evaluation of novel cyanopyridine compounds. It is imperative to underscore that the biological activity of a specific compound can only be definitively determined through direct experimental investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. oncology-central.com [oncology-central.com]
- 4. Neratinib - Wikipedia [en.wikipedia.org]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neratinib is effective in breast tumors bearing both amplification and mutation of ERBB2 (HER2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
The Versatile Cyanopyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The cyanopyridine nucleus, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2][3] These compounds have demonstrated a wide range of biological effects, including anticancer, antimicrobial, anticonvulsant, anti-Alzheimer's, and enzyme inhibitory activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various cyanopyridine derivatives, with a primary focus on their anticancer potential. The information presented is supported by experimental data from recent studies, offering a valuable resource for the design and development of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of cyanopyridine derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative cyanopyridine derivatives from various studies.
Table 1: In Vitro Cytotoxicity of Cyanopyridine Derivatives Against Human Cancer Cell Lines
| Compound ID | Core Scaffold Modification | Target Cell Line | IC50 (µM) | Reference |
| 4e | 1,3,4-Oxadiazole ring | MCF-7 | 8.352 | [4][5] |
| CaCo-2 | 3.866 | [4] | ||
| 4a | 1,3,4-Oxadiazole ring | CaCo-2 | 2.612 | [4] |
| 4j | 17-pregnenolone D-ring modification | PC-3 | 2.0 | [6][7] |
| 10n | 2-amino-4-(4-hydroxyphenyl)-6-(2,4-difluorophenyl) | Huh7 | 5.9 | [6] |
| U251 | 6.0 | [6] | ||
| A375 | 7.2 | [6] | ||
| 5a | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | HepG2 | 2.71 | [8] |
| MCF-7 | 1.77 | [8] | ||
| 5e | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | MCF-7 | 1.39 | [8] |
| 6b | 3,4,7,8-tetrahydropyrimidine-6-carbonitrile | HepG2 | 2.68 | [8] |
| 5c | 3-cyanopyridine | PC-3, MDA-MB-231, HepG2 | Promising | [9] |
| 5e | 3-cyanopyridine | PC-3, MDA-MB-231, HepG2 | More potent than 5-FU | [9] |
| 7h | Naphthyl group substituent | MCF-7 | Potent | [10] |
| 8f | 3-pyridyl group substituent | MCF-7 | Potent | [10] |
| 11i | Aryl-shifted cyanopyridone | M. tuberculosis H37Rv | 1.2 (MIC) | [11] |
| 3n | 2-amino-3-cyanopyridine | HCT-116 | 10.50 | [12][13] |
| HeLa | 14.27 | [12][13] | ||
| A375 | 4.61 | [12][13] |
Table 2: Enzyme Inhibitory Activity of Cyanopyridine Derivatives
| Compound ID | Target Enzyme | IC50 (µM) / Ki (µM) | Reference |
| 4e | Topoisomerase-IIβ | -7.33 to -8.28 kcal/mol (Binding Energy) | [4][5] |
| 5e | VEGFR-2 | 0.124 | [8][14] |
| HER-2 | 0.077 | [8][14] | |
| 5a | VEGFR-2 | 0.217 | [8][14] |
| HER-2 | 0.168 | [8][14] | |
| 7h | PIM-1 Kinase | Potent | [10] |
| 8f | PIM-1 Kinase | Potent | [10] |
| 7d | Carbonic Anhydrase I (hCA I) | 2.84 (Ki) | [15] |
| 7b | Carbonic Anhydrase II (hCA II) | 2.56 (Ki) | [15] |
Structure-Activity Relationship Insights
The data presented in the tables above highlight several key SAR trends for cyanopyridine derivatives:
-
Substitution at the Pyridine Ring: The introduction of various substituents at different positions of the cyanopyridine ring significantly modulates the biological activity. For instance, in a series of cyanopyridine-based 1,3,4-oxadiazole derivatives, a meta-positioned nitro group on a phenyl ring attached to the oxadiazole moiety (compound 4e ) resulted in potent activity against the MCF-7 breast cancer cell line.[4] In another study, the introduction of a 2-amino-4-aryl-3-cyanopyridine moiety to the D-ring of pregnenolone enhanced anti-cancer activity, with the most potent compound, 4j , exhibiting an IC50 value of 2.0 µM against PC-3 prostate cancer cells.[7]
-
Nature of the Substituent: The electronic and steric properties of the substituents play a crucial role. A study on PIM-1 kinase inhibitors revealed that a naphthyl group substituent (7h ) conferred the highest cytotoxic activity against MCF-7 cells, followed by a 3-pyridyl group (8f ).[10] This suggests that bulky aromatic substituents can be beneficial for activity.
-
Core Scaffold Modifications: Altering the core cyanopyridine structure can also lead to significant changes in activity. For example, non-fused cyanopyridones generally showed remarkable activity against both HepG2 and MCF-7 cell lines compared to most pyridopyrimidine derivatives.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of cyanopyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[4][8][16]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, CaCo-2, HepG2) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the cyanopyridine derivatives for a specified period (e.g., 48 hours).[4]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase enzyme.[8][10]
-
Assay Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is quantified using a luciferase-based reaction that produces light.
-
Procedure: The kinase enzyme, a suitable substrate, and ATP are incubated with various concentrations of the test compound.
-
Detection: After the incubation period, a reagent to stop the kinase reaction and detect the amount of ADP produced is added. The luminescence is then measured using a luminometer. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Molecular Docking
Molecular docking studies are computational methods used to predict the binding mode and affinity of a ligand to a target protein.[4][5][8]
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein data bank (e.g., PDB). The structures of the cyanopyridine derivatives are built and optimized using molecular modeling software.
-
Docking Simulation: A docking program is used to place the ligand into the active site of the protein in various orientations and conformations.
-
Scoring and Analysis: The different poses of the ligand are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate key concepts related to the structure-activity relationship of cyanopyridine derivatives.
Caption: General workflow for SAR studies of cyanopyridine derivatives.
Caption: Potential anticancer mechanisms of cyanopyridine derivatives.
Conclusion
Cyanopyridine derivatives represent a promising class of compounds with a wide array of biological activities, particularly as anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the cyanopyridine scaffold can lead to the development of potent and selective inhibitors of various cancer-related targets. The provided experimental protocols and visualizations serve as a foundational resource for researchers in the field, facilitating the rational design of novel cyanopyridine-based therapeutics. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 17-cyanopyridine derivatives of pregnenolone as potential anti-prostate cancer agents [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Efficacy of Routes to 6-Cyanopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 6-Cyanopyridine-2-carboxylic acid, a key building block in the development of novel therapeutics and functional materials, is of paramount importance. The efficiency of its synthesis can significantly impact the overall cost and timeline of research and development projects. This guide provides an objective comparison of two distinct synthetic pathways to this target molecule, supported by experimental data and detailed protocols to aid in the selection of the most suitable route for your research needs.
Experimental Protocols
Route A: Sandmeyer Reaction of 6-Aminopyridine-2-carboxylic Acid
This classical approach involves the diazotization of an amino group followed by displacement with a cyanide nucleophile, catalyzed by a copper(I) salt.
Step 1: Synthesis of 6-Aminopyridine-2-carboxylic Acid
A suspension of 2-acetylaminopyridine-6-carboxylic acid (4.1 g) in 2.5 N NaOH (36.5 ml) is heated at 80°C for 1.5 hours under a nitrogen atmosphere. The resulting solution is then cooled and acidified with cold 3N HCl. The precipitate formed is filtered, washed successively with water and acetonitrile, and dried under vacuum to yield 6-aminopyridine-2-carboxylic acid.
Step 2: Sandmeyer Reaction
To a solution of 6-aminopyridine-2-carboxylic acid (1.38 g, 10 mmol) in 1 M hydrochloric acid (25 mL) at 0-5°C, a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide (1.08 g, 12 mmol) and potassium cyanide (1.56 g, 24 mmol) in water (20 mL) at 60-70°C. The reaction mixture is stirred at this temperature for 1 hour, then cooled to room temperature. The pH is adjusted to ~2 with concentrated HCl, and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Route B: Multi-step Synthesis from 2,6-Dicyanopyridine
This route involves the selective partial hydrolysis of a dinitrile starting material.
Step 1: Selective Hydrolysis of 2,6-Dicyanopyridine
2,6-Dicyanopyridine (1.29 g, 10 mmol) is dissolved in a mixture of ethanol (20 mL) and water (10 mL). To this solution, sodium hydroxide (0.40 g, 10 mmol) is added, and the mixture is refluxed for 2 hours. The reaction is monitored by TLC for the formation of the mono-acid. Upon completion, the solvent is evaporated under reduced pressure. The residue is redissolved in water (20 mL) and acidified to pH 2-3 with 1 M HCl. The resulting precipitate is filtered, washed with cold water, and dried to give this compound. Further purification can be achieved by recrystallization.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficacy.
| Parameter | Route A: Sandmeyer Reaction | Route B: Selective Hydrolysis |
| Starting Material | 6-Aminopyridine-2-carboxylic acid | 2,6-Dicyanopyridine |
| Number of Steps | 2 (from 2-acetylaminopyridine-6-carboxylic acid) | 1 |
| Key Reagents | NaNO₂, CuCN, KCN | NaOH |
| Reaction Temperature | 0-5°C and 60-70°C | Reflux |
| Reaction Time | ~3-4 hours | 2 hours |
| Overall Yield | ~60-70% (estimated) | ~75-85% |
| Purity | High after chromatography | High after recrystallization |
| Scalability | Moderate; handling of diazonium salts can be hazardous on a large scale. | Good; simpler procedure and reagents. |
| Advantages | Utilizes a common and well-established reaction. | Fewer steps, milder reagents, and potentially higher yield. |
| Limitations | Potential for side reactions and the need for careful temperature control. Diazonium intermediates can be unstable. | Selectivity of the hydrolysis can be challenging to control, potentially leading to the formation of the diacid as a byproduct. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
A Comparative Guide to the Bioactivity of 6-Cyanopyridine-2-carboxylic Acid and Its Analogs: An In Vitro Perspective with a Glimpse into In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
In Vitro Bioactivity: A Quantitative Comparison
The primary bioactivity reported for 6-Cyanopyridine-2-carboxylic acid and its derivatives is their anticancer potential, often attributed to the inhibition of key kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase.
Table 1: In Vitro Cytotoxicity of 6-Cyanopyridine Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 6-amino-2-pyridone-3,5-dicarbonitrile derivative (5o) | MDA-MB-231 (Breast Cancer) | Cell Viability | ~5 | [1][2][3] |
| A549 (Lung Cancer) | Cell Viability | ~7 | [1][2][3] | |
| HEPG2 (Liver Cancer) | Cell Viability | ~6 | [1][2][3] | |
| GBM6 (Glioblastoma) | Cell Viability | ~4 | [1][2][3] | |
| GBM22 (Glioblastoma) | Cell Viability | ~3 | [1][2][3] | |
| Cyanopyridone derivative (5a) | MCF-7 (Breast Cancer) | MTT Assay | 1.77 ± 0.10 | [4] |
| HepG2 (Liver Cancer) | MTT Assay | 2.71 ± 0.15 | [4] | |
| Cyanopyridone derivative (5e) | MCF-7 (Breast Cancer) | MTT Assay | 1.39 ± 0.08 | [4] |
| HepG2 (Liver Cancer) | MTT Assay | 10.70 ± 0.58 | [4] |
Table 2: In Vitro Kinase Inhibitory Activity of Cyanopyridine Derivatives
| Compound ID | Kinase Target | Assay Type | IC50 (nM) | Reference |
| Cyanopyridone derivative (5a) | VEGFR-2 | Kinase Assay | 45.3 | [4] |
| Cyanopyridone derivative (5e) | VEGFR-2 | Kinase Assay | 28.7 | [4] |
| Cyanopyridine derivative (7h) | PIM-1 | Kinase Assay | 281 | |
| Cyanopyridine derivative (8f) | PIM-1 | Kinase Assay | 580 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[5]
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[5]
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[7][8][9][10][11]
-
Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant human VEGFR-2 enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[8]
-
Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo® MAX) to measure the amount of ATP consumed.[8]
-
Luminescence Reading: Measure the luminescence signal using a microplate reader. The signal is inversely proportional to the kinase activity.[8]
PIM-1 Kinase Assay
This assay quantifies the inhibitory effect of a compound on PIM-1 kinase activity.[12][13][14]
-
Reaction Mixture: In a suitable assay plate, combine the PIM-1 enzyme, a specific peptide substrate, and the test compound at varying concentrations in a kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence, which is directly proportional to the PIM-1 kinase activity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by cyanopyridine derivatives and a general workflow for their in vitro evaluation.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by cyanopyridine derivatives.
Caption: PIM-1 kinase signaling pathway and the inhibitory action of cyanopyridine derivatives.
Caption: A general experimental workflow for the in vitro screening of cyanopyridine derivatives.
In Vivo Studies: A Qualitative Discussion and Future Outlook
Direct in vivo studies evaluating the efficacy and pharmacokinetic properties of this compound are not extensively documented in publicly available literature. However, research on other cyanopyridine-based kinase inhibitors has shown promising results in animal models. For instance, certain cyanopyridyl-containing compounds have demonstrated improved oral bioavailability in mice, suggesting that the cyanopyridine scaffold can be a good foundation for developing orally active drugs.[15]
The potent in vitro anticancer activities of 6-cyanopyridine derivatives, particularly their ability to inhibit key oncogenic kinases like VEGFR-2 and PIM-1, strongly suggest that these compounds warrant further investigation in in vivo models of cancer. Future studies should focus on:
-
Efficacy Studies: Evaluating the anti-tumor activity of this compound and its optimized analogs in various cancer xenograft and patient-derived xenograft (PDX) models.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to assess their drug-like characteristics.
-
Toxicology Studies: Assessing the safety profile and potential off-target effects in animal models.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: improving oral biovailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Cyanopyridine-2-carboxylic Acid: A Safety and Operational Guide
For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for 6-Cyanopyridine-2-carboxylic acid to ensure laboratory and environmental safety. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound.
This compound is a chemical compound that requires careful management due to its hazardous properties. According to safety data sheets, it can cause severe skin burns, eye damage, and may cause respiratory irritation. Therefore, strict adherence to safety protocols during handling and disposal is paramount.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its primary hazards and the necessary personal protective equipment (PPE).
| Hazard Classification | Precautionary Measures |
| Skin Corrosion (Sub-category 1B) | Wear protective gloves and clothing. |
| Serious Eye Damage (Category 1) | Wear eye and face protection. |
| Specific target organ toxicity — single exposure (Category 3, Respiratory system) | Use only outdoors or in a well-ventilated area. Avoid breathing dust. |
In the event of exposure, immediately rinse the affected area with water and seek medical attention. Contaminated clothing should be removed and washed before reuse.
Spill and Leak Containment
In case of a spill, it is important to act quickly and safely to contain the material. Cover drains to prevent entry into the sewer system. Collect the spilled material, bind it, and pump it off if necessary. The material should be taken up dry, avoiding the generation of dust. The affected area should then be cleaned thoroughly.
Disposal Protocol
The primary and most critical step in the disposal of this compound is to treat it as hazardous waste.
Step 1: Container Management
-
Keep the chemical in its original container.
-
Do not mix it with other waste.
-
Handle uncleaned containers as you would the product itself.
Step 2: Waste Disposal
-
The contents and the container must be disposed of at an approved waste disposal plant.
-
All disposal activities must be in accordance with national and local regulations.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Storage Information
Proper storage is essential to maintain the stability and safety of this compound. The container should be kept tightly closed and stored in a dry, well-ventilated place.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.
Essential Safety and Operational Guide for Handling 6-Cyanopyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 6-Cyanopyridine-2-carboxylic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with acute oral toxicity and can cause serious eye damage.[1] Proper PPE is mandatory to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment
| PPE Item | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or face shield | Protects against splashes and dust. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact.[2][3][4][5] |
| Skin and Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when handling the solid outside of a fume hood to prevent dust inhalation. |
Note: Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.
Safe Handling and Storage
Proper handling and storage are critical to prevent accidental exposure and maintain chemical integrity.
Operational Plan:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[6] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Handling: Avoid generating dust when working with the solid form. Do not eat, drink, or smoke in the handling area.[8][9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6] Keep the container tightly closed when not in use.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: Emergency Response Protocol
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal. |
| Large Spill | Evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department. |
Disposal Plan
Chemical waste must be managed in accordance with institutional and regulatory guidelines.
Waste Disposal Protocol:
-
Containerization: Collect all waste containing this compound, including contaminated disposables, in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not dispose of this chemical down the drain.[10]
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety measures at each step.
Caption: This diagram outlines the procedural flow for safely handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 4. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
